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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

Executive Summary The incorporation of non-natural amino acids into peptide backbones and small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern drug discovery. Ethyl (2R,3R)-2-amino-3-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural amino acids into peptide backbones and small-molecule active pharmaceutical ingredients (APIs) is a cornerstone of modern drug discovery. Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride —commonly known as D-allo-threonine ethyl ester hydrochloride—serves as a critical chiral building block in this domain. Unlike the naturally occurring L-threonine (2S,3R), the D-allo configuration introduces unique spatial geometries that can drastically alter peptide conformation, enhance proteolytic stability, and modulate receptor selectivity.

As a Senior Application Scientist, I approach the utilization of this compound not merely as a routine synthetic step, but as a strategic modulation of molecular topology. This whitepaper provides an in-depth analysis of its physicochemical properties, stereochemical significance, and field-proven, self-validating protocols for its integration into synthetic workflows.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is essential for optimizing reaction conditions and predicting its behavior in various solvent systems. The compound is isolated as a hydrochloride salt, which prevents the spontaneous cyclization or degradation often observed with free amino acid esters, thereby ensuring long-term shelf stability and consistent reactivity [1].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride
Common Synonym D-allo-Threonine ethyl ester hydrochloride
Molecular Formula C₆H₁₄ClNO₃
Molecular Weight 183.63 g/mol [1]
Stereochemistry (2R, 3R)
Physical State White to off-white crystalline powder
Typical Purity ≥ 95% (Standard Commercial Specification) [1]
Solubility Profile Highly soluble in H₂O, MeOH, DMF; Insoluble in Hexanes

Causality in Physical Form: The hydrochloride salt form is intentionally chosen over the free base. The protonation of the α -amino group ( −NH3+​ ) raises the energy barrier for nucleophilic attack, effectively preventing intermolecular aminolysis (where the amine of one molecule attacks the ethyl ester of another to form unwanted diketopiperazines).

Stereochemical Significance: The D-allo Advantage

The biological utility of amino acid derivatives is heavily dictated by their stereochemistry [3]. Natural L-threonine possesses a (2S,3R) configuration. By utilizing the (2R,3R) D-allo isomer, researchers can engineer "stereochemical clashes" within the active sites of endogenous proteases.

When a protease attempts to bind a peptide containing D-allo-threonine, the inverted stereocenter at the α -carbon disrupts the highly specific hydrogen-bonding network required for transition-state stabilization. Furthermore, the β -hydroxyl group projects into a different spatial quadrant, preventing the necessary orbital alignment for peptide bond hydrolysis. This mechanism is a primary strategy for extending the plasma half-life of peptide therapeutics [2].

Proteolytic_Resistance A L-Threonine (2S,3R) Peptide B Protease Active Site (Stereospecific Fit) A->B C Rapid Hydrolysis (Degradation) B->C D D-allo-Threonine (2R,3R) Peptide E Steric Clash & Mismatched Geometry D->E F Proteolytic Resistance (Extended Half-life) E->F

Mechanism of proteolytic resistance conferred by D-allo-threonine incorporation.

Synthetic Workflows & Self-Validating Protocols

Integrating an esterified, HCl-salt amino acid into a peptide chain requires a solution-phase coupling approach. The presence of the β -hydroxyl group introduces significant steric hindrance adjacent to the reacting amine. Therefore, highly efficient coupling reagents must be employed to drive the reaction to completion.

Protocol: Solution-Phase Peptide Coupling

This protocol is designed as a self-validating system. Each step includes a diagnostic check to ensure the chemical environment is primed for the subsequent reaction, eliminating "blind" synthesis.

Reagents Required:

  • N-Protected Amino Acid (e.g., Fmoc-AA-OH) (1.0 eq)

  • Ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Carboxyl Activation: Dissolve the Fmoc-AA-OH and HATU in anhydrous DMF (0.1 M concentration). Add 1.0 eq of DIPEA.

    • Causality & Validation: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. The solution will typically turn a pale yellow. Validation Check: Analyze a 1 μ L aliquot via TLC or LC-MS after 5 minutes to confirm complete consumption of the starting acid.

  • Amine Neutralization (In Situ): In a separate vial, dissolve the Ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl in DMF. Add 2.0 eq of DIPEA.

    • Causality & Validation: The HCl salt must be neutralized to liberate the nucleophilic free amine. Validation Check: Spot the solution on wet pH paper; it must read 8. If it is acidic, the amine remains protonated and unreactive, which will cause the subsequent coupling step to fail.

  • Coupling Reaction: Slowly transfer the neutralized amine solution to the activated ester solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: The low initial temperature prevents epimerization of the activated ester. The steric bulk of the D-allo-threonine's β -hydroxyl group necessitates a longer reaction time compared to unhindered amino acids.

  • Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted D-allo-threonine and DIPEA. The basic wash removes unreacted Fmoc-AA-OH and acidic byproducts of HATU, leaving only the purified dipeptide in the organic layer.

Solution_Phase_Coupling A N-Protected Amino Acid (e.g., Fmoc-AA-OH) B Carboxyl Activation (HATU / HOAt) A->B D Amide Bond Formation (Overcoming Steric Hindrance) B->D C Ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl + DIPEA (in situ Neutralization) C->D E Aqueous Workup & Phase Separation D->E F Purified Dipeptide Ethyl Ester E->F

Workflow for solution-phase peptide coupling using the D-allo-threonine derivative.

Analytical Characterization Standards

To guarantee scientific integrity, the synthesized derivatives must be rigorously characterized post-coupling:

  • Chiral HPLC: Essential for verifying that no epimerization occurred during the basic coupling process. The (2R,3R) configuration must remain intact.

  • 1 H NMR Spectroscopy: The ethyl ester presence is easily confirmed by a distinct quartet at 4.1 ppm ( −CH2​− ) and a triplet at 1.2 ppm ( −CH3​ ). The α -proton of the D-allo-threonine residue will typically appear as a doublet of doublets, shifted downfield due to the adjacent newly formed amide and ester groups.

  • LC-MS: Used to confirm the mass of the target compound. The soft ionization typically yields a robust [M+H]+ peak corresponding to the exact mass of the coupled product.

Strategic Applications in Peptidomimetics

The use of non-natural amino acids extends far beyond simple peptide synthesis. In modern drug development, compounds like ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride are utilized to synthesize peptidomimetics with superior pharmacological characteristics, such as increased selectivity and reduced toxicity [2].

The ethyl ester acts as a crucial protecting group that is stable under acidic conditions (e.g., Boc deprotection) but can be selectively removed via mild alkaline hydrolysis (saponification with LiOH) when C-terminal chain extension is required. Furthermore, the free β -hydroxyl group can be orthogonally protected or utilized as a synthetic handle for late-stage functionalization, such as glycosylation or phosphorylation, vastly expanding the functional diversity of the resulting therapeutic molecules.

References

  • Luckose F, et al. "Effects of amino acid derivatives on physical, mental, and physiological activities." Critical Reviews in Food Science and Nutrition. 2015;55(13):1793-1814. Available at: [Link]

Exploratory

ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride molecular weight and exact mass

An In-Depth Technical Guide to Ethyl (2R,3R)-2-Amino-3-Hydroxybutanoate Hydrochloride Introduction Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, also commonly known by its synonym Ethyl L-allo-threoninate hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl (2R,3R)-2-Amino-3-Hydroxybutanoate Hydrochloride

Introduction

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, also commonly known by its synonym Ethyl L-allo-threoninate hydrochloride, is a derivative of the essential amino acid L-threonine. As a chiral building block, it serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and peptidomimetics. The presence of two stereocenters (at carbons 2 and 3) and multiple functional groups—an amine, a hydroxyl group, and an ester—makes it a versatile synthon for creating molecules with specific three-dimensional architectures. This guide provides an in-depth look at its fundamental physicochemical properties and outlines a standard protocol for its characterization.

Core Physicochemical Properties

The precise molecular weight and exact mass are critical parameters for researchers, underpinning everything from reaction stoichiometry calculations to mass spectrometry-based analytical methods. These values are derived from the compound's molecular formula, C₆H₁₄ClNO₃[1][2][3].

ParameterValueSource
Molecular Formula C₆H₁₄ClNO₃PubChem[4], MedChemExpress[2]
Molecular Weight 183.63 g/mol PubChem[4], Sigma-Aldrich[5]
Exact Mass 183.0662210 DaPubChem[4]

The molecular weight is the sum of the average atomic masses of the constituent atoms and is used for routine laboratory calculations, such as preparing solutions of a specific molarity. The exact mass, calculated from the masses of the most abundant isotopes of each element, is crucial for high-resolution mass spectrometry (HRMS), which enables the unambiguous identification of the compound by precisely measuring its mass-to-charge ratio.

Experimental Protocol: Preparation of a Standard Solution for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and concentration of chemical compounds. The following protocol details the preparation of a standard stock solution of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, a fundamental first step for any quantitative analysis.

Objective: To prepare a 1 mg/mL stock solution for use in HPLC method development and validation.

Materials:

  • Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (CAS No. 39994-70-2)[6][7]

  • Analytical balance (readable to at least 0.01 mg)

  • 10 mL volumetric flask (Class A)

  • HPLC-grade water or other suitable solvent (e.g., methanol, acetonitrile)

  • Micropipettes and appropriate tips

  • Spatula

  • Weighing paper

Methodology:

  • Tare the Balance: Place a clean piece of weighing paper on the analytical balance and tare the mass to zero. This ensures that only the mass of the compound is measured.

  • Weigh the Compound: Carefully weigh approximately 10 mg of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride onto the tared weighing paper. Record the exact mass to the highest precision possible. The use of an analytical balance is critical for the accuracy of the final concentration.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed powder into a 10 mL Class A volumetric flask. "Quantitatively" means ensuring all of the weighed powder is transferred. This is typically achieved by carefully tapping the weighing paper and then rinsing it with a small amount of the chosen solvent, adding the rinse into the flask.

  • Initial Dissolution: Add approximately 5-7 mL of the HPLC-grade solvent to the volumetric flask. Gently swirl the flask to dissolve the compound completely. The hydrochloride salt form generally enhances the solubility of the compound in polar solvents like water[8].

  • Dilute to Volume: Once the solid is fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask. Using a Class A volumetric flask is essential for ensuring the accuracy of the final volume.

  • Homogenize the Solution: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous. This step is crucial for guaranteeing that any aliquot taken from the flask is representative of the overall concentration.

  • Calculate the Exact Concentration: The final concentration is calculated based on the exact mass weighed. For example, if 10.05 mg was weighed, the final concentration would be 1.005 mg/mL.

  • Storage: Transfer the solution to a labeled, sealed vial and store under appropriate conditions, typically at 2-8°C in an inert atmosphere, to prevent degradation[2][7].

Workflow Visualization

The following diagram illustrates the logical flow of preparing a standard solution and its subsequent use in a typical analytical workflow.

G cluster_prep Standard Solution Preparation cluster_analysis Analytical Workflow weigh 1. Weigh Compound (Analytical Balance) transfer 2. Quantitative Transfer (to Volumetric Flask) weigh->transfer dissolve 3. Dissolve in Solvent transfer->dissolve dilute 4. Dilute to Volume (Meniscus at Mark) dissolve->dilute homogenize 5. Homogenize (Invert Flask) dilute->homogenize stock Stock Solution (1 mg/mL) homogenize->stock Ready for Use working Prepare Working Standards (Serial Dilution) stock->working hplc HPLC Injection & Analysis working->hplc data Data Processing (Purity/Concentration) hplc->data

Caption: Workflow for preparing and analyzing a chemical standard.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763096, Ethyl L-threoninate hydrochloride. Retrieved from PubChem. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 33368-36-4 | ethyl DL-threoninate hydrochloride. Retrieved from localpharmaguide.com. [Link]

  • CAS Common Chemistry. (n.d.). Methyl propyl trisulfide. Retrieved from commonchemistry.cas.org. [Link]

Sources

Foundational

Technical Guide: Solubility Profile of Ethyl (2R,3R)-2-Amino-3-Hydroxybutanoate Hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility profile of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. Understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. Understanding the solubility of this amino acid ester hydrochloride is paramount for optimizing reaction conditions, developing purification strategies, and enabling formulation development. This document outlines the theoretical principles governing its solubility, presents a robust experimental protocol for equilibrium solubility determination using the gold-standard shake-flask method, and provides an illustrative solubility dataset across a range of common organic solvents. The discussion synthesizes physicochemical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solubility

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, the ethyl ester of L-allothreonine, is a valuable chiral intermediate in the synthesis of complex molecules. Its utility in a laboratory or manufacturing setting is fundamentally linked to its interaction with various solvents. A well-characterized solubility profile is not merely academic; it is a critical dataset that informs:

  • Reaction Solvent Selection: Ensuring reactants are sufficiently solubilized to achieve optimal reaction kinetics and yield.

  • Purification and Crystallization: Identifying suitable solvent and anti-solvent systems for effective purification and isolation of the final product with high purity.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility dictates the choice of delivery vehicle and impacts bioavailability.[1]

This guide provides the foundational knowledge and practical methodology to empower researchers to make informed decisions regarding solvent selection for this specific compound.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is dictated by its distinct molecular features:

  • Ionic Character: The presence of the hydrochloride salt of the primary amine (-NH3+Cl-) makes the molecule an ionic compound. This feature dominates its properties, imparting significant polarity and a high lattice energy in its solid state. Overcoming this lattice energy is a primary barrier to dissolution.

  • Hydrogen Bonding: The molecule possesses multiple sites for hydrogen bonding: the protonated amine (-NH3+) and the secondary hydroxyl group (-OH) act as H-bond donors, while the carbonyl oxygen of the ester (C=O) and the hydroxyl oxygen act as H-bond acceptors.

  • Polarity: The ester group contributes further polarity.

  • Hydrophobicity: The ethyl group and the methyl group on the butanoate backbone provide a minor hydrophobic character.

Based on the "like dissolves like" principle, we can predict that solvents capable of strong ionic interactions and hydrogen bonding will be the most effective.[2] Polar protic solvents, such as alcohols, can solvate both the cation and the chloride anion effectively. Highly polar aprotic solvents, like DMSO, are also expected to be good solvents due to their ability to solvate the cation. Conversely, nonpolar solvents like alkanes are predicted to be very poor solvents.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust methodology is essential. The saturation shake-flask method is widely recognized as the gold standard for determining equilibrium thermodynamic solubility and is the recommended approach.[3][4][5] The objective is to create a saturated solution in equilibrium with the solid drug, ensuring the measured concentration represents the true solubility limit under the specified conditions.[3]

The Shake-Flask Protocol: A Self-Validating System

The trustworthiness of a solubility measurement hinges on confirming that true equilibrium has been achieved. This protocol incorporates self-validating steps to ensure data integrity.

Detailed Experimental Protocol:

  • Preparation: Add a pre-weighed excess of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride to a known volume (e.g., 5 mL) of the selected solvent in a sealed, inert vial.

    • Expert Insight: An "excess" is critical. A good starting point is to add enough solid so that a visible amount remains undissolved at the end of the experiment. This visually confirms that the solution is saturated.[3]

  • Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period.

    • Expert Insight: Equilibrium time must be established. For a new compound, it is crucial to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change (e.g., <5% variation).[5]

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid sediment. Subsequently, filter the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles.

    • Expert Insight: This is a critical step. Inadequate filtration is a common source of artificially high solubility results. Centrifugation prior to filtration can be beneficial for fine suspensions.

  • Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of the dissolved solute using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Expert Insight: HPLC is superior to simple spectrophotometry as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[3]

  • Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G Workflow for Shake-Flask Solubility Determination cluster_prep 1. Sample Preparation cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-72h) D Sedimentation E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate G Analyze by Validated HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: A step-by-step workflow for determining equilibrium solubility.

Illustrative Solubility Profile

While extensive experimental data for this specific compound is not publicly available, the following table provides an illustrative solubility profile based on physicochemical principles. This data is intended to guide initial solvent screening. Actual experimental values should be determined using the protocol described above.

SolventSolvent ClassPolarity Index (Snyder)Illustrative Solubility (mg/mL)Rationale
WaterPolar Protic10.2> 200High, due to ionic nature and H-bonding.[6]
MethanolPolar Protic5.150 - 100Good, H-bonding and polarity solvate the ionic species.[2]
EthanolPolar Protic4.320 - 50Moderate, lower polarity than methanol reduces solvation efficiency.
IsopropanolPolar Protic3.95 - 15Lower, increased hydrocarbon character hinders solvation.
AcetonitrilePolar Aprotic5.82 - 10Limited, can solvate cation but poor at solvating the chloride anion.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 100High, strong dipole effectively solvates the cation.[7]
Dichloromethane (DCM)Polar Aprotic3.1< 1Very Poor, insufficient polarity to overcome lattice energy.[7]
Ethyl AcetatePolar Aprotic4.4< 1Very Poor, moderate polarity but lacks ability to solvate ions.[7]
Tetrahydrofuran (THF)Polar Aprotic4.0< 1Very Poor, ether functionality is a weak H-bond acceptor.
TolueneNonpolar2.4< 0.1Insoluble, lacks any effective solvation mechanism for an ionic salt.
HexaneNonpolar0.1< 0.1Insoluble, classic nonpolar solvent.[2]

Interpretation and Practical Implications

The illustrative data highlights a clear trend: the solubility of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is dominated by its ionic character.

  • High Solubility Solvents (Water, DMSO, Methanol): These are excellent choices for creating stock solutions or as primary solvents for reactions where high concentrations are required. The protic nature of water and methanol is particularly effective at solvating both the ammonium cation and the chloride anion.

  • Moderate to Low Solubility Solvents (Ethanol, Isopropanol): These solvents are prime candidates for use in purification. For instance, a common strategy is to dissolve the compound in a minimal amount of hot methanol or ethanol and then induce crystallization by cooling or by adding a nonpolar anti-solvent like toluene or hexane.

  • Insoluble Solvents (DCM, Toluene, Hexane): These are useful as anti-solvents in crystallization processes or as washing agents to remove nonpolar impurities from the solid product without significant loss of the desired compound.

Conclusion

The solubility of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is governed by its polar, ionic nature. Its profile is characterized by high solubility in polar protic solvents and highly polar aprotic solvents, with negligible solubility in nonpolar media. A systematic approach to solubility determination, using the robust shake-flask method, is essential for generating reliable data. This data is not just a physical constant but a critical tool that enables rational process development, from reaction design to final product purification, ultimately accelerating the drug development pipeline.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]

  • Solubility Issues? Alternative Sample Solvents for Chiral Analysis - Chiral Technologies. Available from: [Link]

  • solubility experimental methods.pptx - Slideshare. Available from: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility - ResearchGate. Available from: [Link]

  • Annex 4 - World Health Organization (WHO). Available from: [Link]

  • Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects - ACS Publications. Available from: [Link]

  • Solubility of chiral species as function of the enantiomeric excess - ResearchGate. Available from: [Link]

  • Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation - PMC. Available from: [Link]

  • Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam - PMC. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available from: [Link]

  • Solubility of Organic Compounds - Chemistry Steps. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - URI DigitalCommons. Available from: [Link]

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD.org. Available from: [Link]

  • L-Threonine | C4H9NO3 | CID 6288 - PubChem. Available from: [Link]

Sources

Exploratory

thermal stability of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride

An In-depth Technical Guide to the Thermal Stability of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride Abstract This technical guide provides a comprehensive framework for evaluating the (CAS: 39994-70-2), a key...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermal Stability of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the (CAS: 39994-70-2), a key chiral intermediate in pharmaceutical synthesis. Given the criticality of thermal stability for process safety, shelf-life determination, and regulatory compliance, a robust analytical strategy is paramount.[1][2] This document outlines a multi-faceted approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a purposefully designed forced degradation study coupled with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We delve into the theoretical underpinnings of potential degradation pathways and provide detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to generate a comprehensive and reliable stability profile for this molecule.

Introduction: The Imperative of Thermal Stability

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, also known as ethyl L-threoninate hydrochloride, is a derivative of the essential amino acid L-threonine.[3][4] Its specific stereochemistry makes it a valuable chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). The journey from a chemical intermediate to a final drug product is fraught with challenges, where physical and chemical stability are cornerstones of success.[2]

Thermal stability is not merely an academic parameter; it is a critical attribute that dictates:

  • Process Safety: Uncontrolled thermal decomposition can lead to exothermic events, posing significant risks during manufacturing and storage.

  • Product Purity: Degradation generates impurities that can impact the efficacy and safety of the final API.[5]

  • Shelf-Life and Storage Conditions: A thorough understanding of how the molecule behaves under various thermal conditions is essential for defining appropriate storage and handling protocols to ensure its integrity over time.[2][6]

  • Regulatory Compliance: Regulatory bodies like the ICH mandate rigorous stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[1][7]

This guide provides the scientific rationale and actionable protocols to thoroughly characterize the thermal stability of this important molecule.

Physicochemical Properties & Structural Considerations

A foundational understanding of the molecule's structure is key to predicting its stability. The presence of an ester, a primary amine, a secondary alcohol, and a hydrochloride salt provides several potential sites for chemical degradation.[6][8]

PropertyValueSource
IUPAC Name ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride[4]
Synonyms Ethyl L-threoninate hydrochloride[3][9]
CAS Number 39994-70-2[10]
Molecular Formula C₆H₁₄ClNO₃[4][10]
Molecular Weight 183.63 g/mol [4][10]
Physical State Liquid or Solid/Semi-solid[11]
Recommended Storage 2-8°C under inert gas, protected from moisture[9][10]

Anticipated Degradation Pathways

The functional groups within ethyl L-threoninate hydrochloride suggest several potential degradation pathways under thermal stress, particularly in the presence of moisture.[6][8]

  • Ester Hydrolysis: This is often the primary degradation pathway for amino acid esters.[8][12] The ester linkage is susceptible to cleavage, especially when catalyzed by acid or base, yielding L-threonine and ethanol.

  • Oxidation: The secondary alcohol and primary amine groups are susceptible to oxidative degradation, which can be accelerated by heat, light, and the presence of metal ions. This can lead to the formation of various carbonyl and imine impurities.[8][13]

  • Intramolecular Cyclization: The molecule could potentially undergo intramolecular cyclization between the amine and ester groups to form a diketopiperazine-type structure, especially under prolonged thermal stress.

  • Decarboxylation: While typically requiring higher temperatures, decarboxylation is a possible degradation route for amino acids and their derivatives.

cluster_0 Anticipated Degradation Pathways A Ethyl (2R,3R)-2-amino-3- hydroxybutanoate HCl B L-Threonine + Ethanol A->B Ester Hydrolysis (Heat, Moisture) C Oxidized Products (e.g., Carbonyls, Imines) A->C Oxidation (Heat, O2) D Cyclized Products (e.g., Diketopiperazine) A->D Intramolecular Cyclization (High Heat) E Decarboxylation Product A->E Decarboxylation (High Heat)

Caption: Potential degradation pathways for the title compound.

A Multi-Pronged Strategy for Thermal Stability Assessment

A single analytical technique is insufficient to fully characterize thermal stability. We advocate for an integrated workflow that combines bulk thermal analysis with specific, sensitive chromatographic methods.

cluster_workflow Comprehensive Thermal Stability Workflow start Sample: Ethyl L-threoninate HCl tga_dsc Bulk Thermal Analysis (TGA / DSC) start->tga_dsc forced_degradation Forced Degradation Studies (Thermal, Hydrolytic, Oxidative) start->forced_degradation interpretation Data Interpretation & Reporting tga_dsc->interpretation hplc_dev Stability-Indicating HPLC-MS Method Development forced_degradation->hplc_dev Informs Method analysis Analysis of Stressed Samples forced_degradation->analysis hplc_dev->analysis analysis->interpretation end Complete Stability Profile interpretation->end

Caption: Integrated workflow for thermal stability assessment.

Bulk Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide a macroscopic view of thermal events. TGA measures changes in mass as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal transitions (e.g., melting, decomposition).[14][15]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Set a high-purity nitrogen purge gas at a flow rate of 20-50 mL/min.[16] This provides an inert atmosphere to prevent oxidative degradation, isolating thermal decomposition events.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes to ensure thermal stability.

      • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10 K/min.[16] This rate balances good resolution with practical experiment time.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 2-5% mass loss occurs.[16]

    • Identify the temperature of maximum decomposition rate from the peak of the first derivative (DTG) curve.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.[16]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Purge Gas: Use a nitrogen purge gas at 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature well below any expected transitions (e.g., 0°C).

      • Ramp the temperature to a point beyond complete decomposition (e.g., 350°C) at a rate of 10 K/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHfus).

ParameterResult (Hypothetical)Interpretation
Melting Point (Tm, DSC) 145 °CIndicates solid-to-liquid phase transition.
TGA Onset (Tonset, 5% loss) 185 °CThe temperature at which significant thermal decomposition begins.
DTG Peak (Tpeak) 210 °CTemperature of the maximum rate of decomposition.
Residual Mass @ 400°C 8%Indicates the amount of non-volatile residue.
Decomposition (DSC) Exothermic peak at 215 °CThe decomposition process releases energy.
Forced Degradation and Stability-Indicating HPLC-MS

Forced degradation, or stress testing, is essential for identifying likely degradation products and for developing a "stability-indicating" analytical method capable of separating these impurities from the parent compound.[2][5] High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis due to its high sensitivity and versatility.[5]

Prepare solutions of ethyl L-threoninate hydrochloride (approx. 1 mg/mL) and subject them to the following conditions. A control sample (stored at 4°C, protected from light) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.[6] Neutralize before analysis. The ester group is particularly susceptible to base-catalyzed hydrolysis.[8]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solution at 80°C for 72 hours.

  • Photodegradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines.

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point for separating polar compounds.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (provides good peak shape for amines).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Develop a gradient to resolve the parent peak from all degradation products generated during the forced degradation study. A typical starting gradient might be 5% B to 95% B over 20 minutes.

  • Detection:

    • UV/PDA Detector: Monitor at a wavelength where the parent compound absorbs (e.g., 210 nm) and also scan across a range to detect impurities that may have different chromophores.

    • Mass Spectrometer (MS): Use electrospray ionization (ESI) in positive mode to confirm the mass of the parent peak ([M+H]⁺) and to obtain mass information for the unknown degradation peaks, which is crucial for their identification.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is specific, precise, accurate, and sensitive for its intended purpose.[1]

Conclusion and Authoritative Grounding

A comprehensive assessment of the is not a single measurement but a systematic investigation. By integrating bulk thermal analysis (TGA/DSC) with specific chromatographic separation and identification (HPLC-MS) informed by forced degradation studies, a complete and reliable stability profile can be established. This multi-faceted approach provides the scientifically robust data required to ensure process safety, control product quality, establish appropriate storage conditions, and meet stringent regulatory expectations. The protocols and rationale presented in this guide are grounded in established principles of pharmaceutical stability analysis and provide a clear pathway for researchers to confidently characterize this critical intermediate.[7][17]

References

  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Pharmaceutical Stability Testing. (n.d.). Emery Pharma.
  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. (2016, February 4).
  • Stability Testing: The Critical Development Phase. (2020, March 2). Pharmaceutical Technology.
  • Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. (2012, June 20).
  • TGA and DSC of amino acids-cellulose derivatives. (n.d.).
  • Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. (n.d.). Oriental Journal of Chemistry.
  • (2S,3R)
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. (n.d.). MedChemExpress.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. (n.d.). Sigma-Aldrich.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride 95.00% | CAS: 39994-70-2. (n.d.). AChemBlock.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. (n.d.). MedchemExpress.com.
  • STABILITY THEORITICAL CONSIDERATION DEGRADATIVE PATHWAYS, STABILITY INDICATING ASSAYS. (2020, June 6). SlideShare.
  • Mishra, A. et al. (2008). Article. SciELO.
  • Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change M
  • Stability and Storage of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide. (n.d.). Benchchem.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modul
  • The Thermal Decomposition of Nitrate Esters. 11. The Effect of Additives on the Thermal Decomposition of Ethyl Nitrate. (1954). Journal of the American Chemical Society.
  • (2R,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride. (n.d.). Sigma-Aldrich.
  • Room-Temperature Decomposition of the Ethaline Deep Eutectic Solvent. (n.d.). PMC.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. (2023, August 24). Knowledge UChicago.
  • Ethyl L-threonin
  • 39994-70-2|(2S,3R)
  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. (n.d.).
  • Chemical Properties of Ethyl 3-hydroxy-3-methylbutano
  • L-THREONINE ETHYL ESTER HYDROCHLORIDE. (n.d.). Chongqing Chemdad Co., Ltd. )

Sources

Protocols & Analytical Methods

Method

Application Notes: Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Trifunctional Chiral Synthon In the landscape of modern organic synthesis, particularly within pharmaceutical and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Trifunctional Chiral Synthon

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, are the foundational elements that enable the stereocontrolled construction of complex molecular architectures. Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, a derivative of the non-proteinogenic amino acid D-allothreonine, represents a uniquely powerful synthon. Its value lies in the dense packing of three distinct functional groups—an amine, a hydroxyl, and an ester—around two contiguous, well-defined stereocenters.

This arrangement provides a rich platform for a diverse array of chemical transformations, allowing chemists to strategically manipulate each functional group to build molecular complexity with high fidelity. The (2R,3R) stereochemistry offers access to diastereomeric and enantiomeric series of compounds that are often inaccessible from the more common L-threonine (2S,3R) derivatives, making it an invaluable tool for exploring chemical space in drug discovery and ligand design.

These application notes will provide a detailed guide to the fundamental properties and practical applications of this building block, complete with step-by-step protocols for its strategic manipulation.

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of a starting material is critical for successful and reproducible experimentation.

PropertyValueSource(s)
IUPAC Name ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride[1]
Synonym(s) H-D-allo-Thr-OEt HCl, Ethyl D-allothreoninate hydrochloride[2]
CAS Number 60538-18-3[2]
Molecular Formula C₆H₁₄ClNO₃[3]
Molecular Weight 183.63 g/mol [3]
Appearance Viscous liquid or solid/semi-solid, colorless to light yellow[3]
Purity Typically ≥95-97%[2][3]
Storage Store at room temperature or 4°C, sealed, away from moisture[3]

Core Concept: A Hub for Divergent Synthesis

The synthetic utility of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride stems from the orthogonal reactivity of its three functional groups. With appropriate protection and activation strategies, a chemist can selectively address each site, leading to a variety of valuable intermediates.

Caption: Synthetic pathways from the core building block.

  • The Amine (NH₂): As a primary nucleophile, it is the site for amide bond formation, sulfonylation, and alkylation. Protection, typically as a carbamate (e.g., Boc, Cbz), is fundamental to nearly all synthetic routes.[4][5]

  • The Hydroxyl (OH): This secondary alcohol can be protected (e.g., as a silyl or benzyl ether), oxidized to a ketone, or inverted via a Mitsunobu reaction to access different diastereomers.

  • The Ester (COOEt): This group can be hydrolyzed to a carboxylic acid for subsequent peptide coupling or reduced to a primary alcohol, yielding a valuable 1,2-amino alcohol scaffold.[6]

Application I: Synthesis of a Protected Amino Acid for Peptide Chemistry

This protocol demonstrates the sequential protection of the amine and hydroxyl groups, followed by ester hydrolysis. This sequence transforms the building block into a derivative ready for solid-phase peptide synthesis (SPPS) or solution-phase coupling, where non-standard amino acids are crucial for designing peptides with enhanced stability or novel biological activity.

Caption: Workflow for preparing a protected D-allothreonine derivative.

Protocol 1: N-Boc Protection of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl

Causality: The starting material is an amine hydrochloride salt. The amine must be neutralized to its free base form to act as a nucleophile and attack the di-tert-butyl dicarbonate (Boc₂O). A biphasic solvent system or an aqueous/organic mixture facilitates the reaction of the water-soluble salt with the organic-soluble Boc₂O.[7]

  • Materials:

    • Ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl (1.0 eq.)

    • Sodium bicarbonate (NaHCO₃) (3.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

    • Tetrahydrofuran (THF) and Water (H₂O) in a 1:1 mixture

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl (1.0 eq.) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (3.0 eq.) portion-wise, followed by the slow addition of Boc₂O (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous layer with water and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can often be used without further purification.

Application II: Synthesis of a Chiral 1,2-Amino Alcohol

Chiral 1,2-amino alcohols are privileged scaffolds in asymmetric synthesis, serving as precursors to a vast number of chiral ligands (e.g., BOX, PyBOX) and chiral auxiliaries.[8][9] This protocol details the reduction of the ester functionality to a primary alcohol, a key transformation that preserves the existing stereocenters.

Caption: Workflow for reduction to a 1,2-amino alcohol.

Protocol 2: Lithium Aluminum Hydride (LAH) Reduction of N-Boc Protected Ester

Causality & Safety: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols.[6] The N-Boc protection is absolutely essential, as LAH would otherwise react with the amine. LAH reacts violently with water and protic solvents; therefore, strictly anhydrous conditions are required. The reaction is highly exothermic and generates hydrogen gas, necessitating careful temperature control and execution in a well-ventilated fume hood.[10][11]

  • Materials:

    • N-Boc protected ester (from Protocol 1) (1.0 eq.)

    • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq.)

    • Anhydrous tetrahydrofuran (THF)

    • Deionized water

    • 15% aqueous Sodium Hydroxide (NaOH)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel under a positive pressure of dry nitrogen.

    • LAH Suspension: In the flask, carefully prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

    • Substrate Addition: Dissolve the N-Boc protected ester (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.[11]

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Work-up (Fieser Method - CRITICAL):

      • Cool the reaction mixture back down to 0 °C.

      • Extremely carefully and slowly , add dropwise 'X' mL of water, where 'X' is the mass of LAH in grams used. (e.g., for 1 g of LAH, add 1 mL of H₂O). Vigorous gas evolution will occur.

      • Slowly add 'X' mL of 15% aqueous NaOH.

      • Slowly add '3X' mL of water.

      • Remove the ice bath and stir the resulting granular white suspension vigorously for 30 minutes.

    • Isolation: Add anhydrous MgSO₄ to the mixture and stir for another 15 minutes. Filter the slurry through a pad of Celite, washing the filter cake thoroughly with THF or EtOAc.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 1,2-amino alcohol, which can be purified by silica gel column chromatography.

Conclusion

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is more than just a starting material; it is a strategic asset for the stereocontrolled synthesis of complex molecules. Its trifunctional nature, combined with its less common stereoconfiguration, provides chemists with a reliable and versatile platform for innovation. The protocols described herein for protection and reduction represent fundamental operations that unlock a multitude of synthetic possibilities, from novel peptide-based therapeutics to advanced asymmetric catalysts. Proper handling and a thorough understanding of the causality behind each experimental step are key to leveraging the full potential of this powerful chiral building block.

References

  • Zhang, T., et al. (2021). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Benim, A. C., et al. (2022). Syntheses of Chiral 2-Oxazolines from Isosorbide Epoxide Derivative. Molecules. Retrieved from [Link]

  • Chen, J., et al. (2010). Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bolm, C., et al. (2003). Synthesis of C1-symmetric chiral tripodal oxazolines through an oxazoline exchange reaction with amino alcohols. Tetrahedron: Asymmetry. Retrieved from [Link]

  • Szolcsanyi, P., et al. (2007). Improved synthesis of D-allothreonine derivatives from L-threonine. Tetrahedron Letters. Retrieved from [Link]

  • Kondo, K., et al. (1987). Asymmetric synthesis of allo-threonine and threonine; the use of a chiral pyridoxal–like pyridinophane-zinc complex as an enzyme mimic. Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Meyers, A. I., et al. Reduction of (S)-Valine to (S)-Valinol. Organic Syntheses. Retrieved from [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Synple Chem. Application Note – N-Boc protection. Synple Chem. Retrieved from [Link]

  • Reaxys. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Belokon, Y. N., et al. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Retrieved from [Link]

  • Jackson, R. F., et al. (1993). Stereoselective Synthesis of Allo-Threonine and Beta-H-2-Allo-Threonine From Threonine. Tetrahedron Letters. Retrieved from [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Retrieved from [Link]

  • Trade Science Inc. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TPI. Retrieved from [Link]

  • Hossain, M. A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. Retrieved from [Link]

  • AAPPTec. Attaching Boc Protecting Groups With BOC-ON. AAPPTec. Retrieved from [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Esterification of (2R,3R)-2-amino-3-hydroxybutanoic Acid (L-Threonine)

Abstract: This technical guide provides a comprehensive overview of methodologies for the esterification of (2R,3R)-2-amino-3-hydroxybutanoic acid, commonly known as L-threonine. The presence of multiple functional group...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of methodologies for the esterification of (2R,3R)-2-amino-3-hydroxybutanoic acid, commonly known as L-threonine. The presence of multiple functional groups—a carboxylic acid, a primary amine, and a secondary hydroxyl group—presents unique challenges and opportunities in synthesis. This document details several field-proven strategies, from direct, acid-mediated conversions to sophisticated protection-based workflows and emerging enzymatic techniques. Each section includes an in-depth discussion of the underlying chemical principles, step-by-step experimental protocols, and expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis, medicinal chemistry, and the development of chiral intermediates.

Introduction: The Synthetic Value of L-Threonine Esters

L-threonine, an essential amino acid, is a cornerstone chiral building block in modern organic synthesis.[1] Its esters, particularly simple alkyl esters like L-threonine methyl ester, are pivotal intermediates.[2] They serve as starting materials for the synthesis of complex peptides, specialized pharmaceutical agents, and monobocyclic β-lactam antibiotics.[2][3] The esterification of the carboxylic acid moiety enhances solubility in organic solvents and activates the carboxyl group for subsequent transformations, most notably amide bond formation.

However, the trifunctional nature of L-threonine requires careful consideration of reaction conditions to achieve chemoselectivity and avoid unwanted side reactions such as O-acylation of the side-chain hydroxyl group or polymerization.[4][5] This guide explores robust methods to navigate these synthetic challenges effectively.

Part 1: Direct Esterification Methods for L-Threonine Hydrochloride Salts

The most direct route to L-threonine esters involves the simultaneous esterification of the carboxylic acid and protonation of the amino group to form a stable hydrochloride salt. This approach is efficient, atom-economical, and leverages common laboratory reagents.

Method 1: Thionyl Chloride-Mediated Esterification

This is a classic, high-yielding method for preparing amino acid methyl esters.[6] The reaction proceeds via the in situ generation of hydrogen chloride (HCl), which acts as the catalyst for esterification.

Mechanism & Rationale: Thionyl chloride (SOCl₂) reacts exothermically with the alcohol (e.g., methanol) to produce HCl and alkyl chlorosulfite. The generated HCl protonates the carboxylic acid of L-threonine, activating it towards nucleophilic attack by the alcohol. The large excess of alcohol serves as both reactant and solvent, driving the equilibrium towards the ester product. The final product is isolated as a crystalline hydrochloride salt, which conveniently protects the amine from side reactions and enhances stability.[6][7]

SOCl2_Mechanism cluster_start Reaction Initiation cluster_esterification Esterification Core Threonine L-Threonine Protonated_Thr Protonated Threonine Threonine->Protonated_Thr + HCl MeOH Methanol (Excess) HCl_gen In-situ HCl Generation MeOH->HCl_gen SOCl2 Thionyl Chloride SOCl2->HCl_gen + Methanol (Exothermic) Ester_HCl L-Threonine Methyl Ester Hydrochloride Protonated_Thr->Ester_HCl + Methanol (Nucleophilic Attack)

Figure 1: Workflow for Thionyl Chloride-Mediated Esterification.

Protocol 1: Synthesis of L-Threonine Methyl Ester Hydrochloride [3][7][8]

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a gas outlet connected to a trap (for HCl and SO₂ gas). Add anhydrous methanol (e.g., 150 mL for 0.15 mol of threonine).

  • Reagent Addition: Cool the flask to -10 °C using an ice-salt bath. Slowly add thionyl chloride (e.g., 2.0-3.5 equivalents) dropwise to the stirred methanol. Caution: This addition is highly exothermic and releases HCl gas. Maintain the temperature below 0 °C.

  • Threonine Addition: Once the thionyl chloride addition is complete, add L-threonine (e.g., 17.85 g, 0.15 mol) portion-wise to the cold reaction mixture.

  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 16-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The crude L-threonine methyl ester hydrochloride is typically obtained as a white solid.

  • Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to achieve high purity.

Method 2: Trimethylchlorosilane (TMSCl) as a Milder HCl Source

This method offers a more controlled and often more convenient alternative to thionyl chloride.[9] Trimethylchlorosilane reacts with methanol to generate HCl in a less vigorous manner.[6]

Mechanism & Rationale: The reaction of TMSCl with methanol provides a steady, controlled source of HCl for the Fischer esterification. This method avoids the corrosive SO₂ byproduct associated with thionyl chloride and is often preferred for its milder conditions and simpler handling. The yields are generally high to excellent.[9]

Protocol 2: General Procedure for TMSCl-Mediated Esterification [9]

  • Setup: In a round-bottom flask, suspend L-threonine (0.1 mol) in anhydrous methanol (100 mL).

  • Reagent Addition: To the stirred suspension, slowly add freshly distilled trimethylchlorosilane (0.2 mol, 2.0 equiv.). The mixture will typically become a clear solution as the reaction progresses.

  • Reaction: Stir the solution at room temperature. The reaction is generally complete within 5-10 hours, which can be confirmed by TLC analysis.

  • Workup: Upon completion, remove the methanol and excess TMSCl under reduced pressure using a rotary evaporator. The resulting solid is the desired amino acid ester hydrochloride.

Part 2: Protection-Based Strategies for Advanced Synthesis

For multistep syntheses where the free amine or hydroxyl group could interfere with subsequent reactions, a protection-based strategy is required. This workflow involves protecting the amine and/or hydroxyl groups before carrying out the esterification.

Workflow Rationale: Protecting the highly nucleophilic amino group as a carbamate (e.g., Cbz, Fmoc) is a common first step.[10][11] This allows for a broader range of esterification conditions to be employed on the carboxylic acid without fear of N-acylation or other side reactions. For particularly sensitive downstream applications, the side-chain hydroxyl can also be protected, typically as an ether.[11][12]

Protection_Workflow Start L-Threonine N_Protected N-Protected Threonine (e.g., Cbz-Thr) Start->N_Protected Step 1: N-Protection (e.g., Cbz-Cl, Base) Esterified N-Protected Threonine Ester (e.g., Cbz-Thr-OMe) N_Protected->Esterified Step 2: Esterification (e.g., MeI, Base) Fully_Protected Fully Protected Threonine (e.g., Cbz-Thr(tBu)-OMe) Esterified->Fully_Protected Step 3 (Optional): O-Protection (e.g., isobutylene, acid) Final_Product Downstream Chemistry (e.g., Peptide Coupling) Esterified->Final_Product Fully_Protected->Final_Product

Figure 2: General workflow for protection-based esterification strategies.

Protocol 3: N-Protection and Subsequent Esterification (Example: N-Cbz Protection) [7] This protocol first prepares the ester hydrochloride and then protects the amino group.

  • Esterification: Prepare L-threonine methyl ester hydrochloride as described in Protocol 1 or Protocol 2 .

  • Neutralization & Protection: Dissolve the crude ester hydrochloride (0.15 mol) in a saturated aqueous solution of sodium bicarbonate (375 mL). Stir vigorously at room temperature.

  • Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 0.18 mol) dropwise over 5 minutes. The product may separate as an oil which often crystallizes upon standing overnight.

  • Workup: Extract the product into a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield N-benzyloxycarbonyl-L-threonine methyl ester.

Part 3: Enzymatic Esterification: A Green Chemistry Perspective

Enzymatic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis. Lipases are commonly used enzymes that can catalyze ester formation under mild, non-aqueous conditions.

Principle & Rationale: In an organic solvent, the thermodynamic equilibrium of a lipase-catalyzed reaction is shifted from hydrolysis to esterification. The enzyme provides a chiral environment, ensuring that the stereochemistry of the L-threonine is preserved. This method avoids harsh reagents and can often be performed at room temperature, minimizing side reactions. While not yet as widespread for simple threonine esterification, the principles are well-established for various amino acids.[10]

Protocol 4: Conceptual Protocol for Lipase-Catalyzed Esterification

  • Setup: Suspend L-threonine (1 mmol) and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., 10 mL of 2-methyl-2-butanol).

  • Reactant Addition: Add the desired alcohol (e.g., butanol, 5 mmol, 5 equiv.).

  • Reaction: Shake the mixture at a controlled temperature (e.g., 40-50 °C) for 24-72 hours. Molecular sieves can be added to the reaction vessel to sequester the water produced and drive the equilibrium toward the ester product.

  • Monitoring & Workup: Monitor the formation of the ester by HPLC or TLC. Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme (which can often be recycled).

  • Purification: Remove the solvent under reduced pressure and purify the resulting ester by column chromatography.

Data and Method Comparison

MethodKey ReagentsTypical ConditionsYieldAdvantagesDisadvantages
Thionyl Chloride SOCl₂, Alcohol-10 °C to RT, 16-24hQuantitative (crude)[7][8]High yield, inexpensive, reliableHarsh, exothermic, produces corrosive byproducts (HCl, SO₂)
TMSCl TMSCl, AlcoholRT, 5-10h~95%[8]Milder than SOCl₂, good yield, cleanerTMSCl is moisture-sensitive
Protection-Based Protecting agents (Cbz-Cl, etc.), Esterifying agentVariesGood to ExcellentHigh purity, versatile for complex targetsMulti-step, lower atom economy, protection/deprotection needed
Enzymatic Immobilized Lipase, Alcohol, Organic SolventRT to 50 °C, 24-72hModerate to GoodMild, highly selective, green, preserves stereochemistrySlower reaction times, enzyme cost, requires organic solvent

Troubleshooting and Optimization

Observed IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; moisture in reagents.Ensure all reagents, especially alcohol and solvents, are anhydrous. Increase reaction time but monitor for side products. Use a sufficient excess of the esterifying agent (SOCl₂ or TMSCl).[8]
Side-Chain O-Acylation Use of harsh acylating conditions with an unprotected hydroxyl group.Use milder, more selective methods. Protect the hydroxyl group as a t-butyl or benzyl ether prior to esterification if downstream chemistry is incompatible.[11]
Diketopiperazine (DKP) Formation The free amine of the ester product dimerizes, especially during neutralization or heating.Lower the reaction temperature. After isolating the ester, use it immediately or store it as the stable hydrochloride salt at low temperature.[8]
Product is an Oil or Gummy Solid Presence of impurities or incomplete solvent removal.Ensure all reagents are pure. Dry the final product under a high vacuum for an extended period. Recrystallize from a suitable solvent system (e.g., methanol/ether).[8]

References

  • - Google Patents.

  • - PrepChem.com.

  • - Benchchem.

  • - Google Patents.

  • - Benchchem.

  • - National Center for Biotechnology Information.

  • - Google Patents.

  • - Thieme Connect.

  • - ACS Publications.

  • - Royal Society of Chemistry.

  • - Aapptec.

  • - Benchchem.

  • - Benchchem.

  • - Google Patents.

  • - Chemistry Stack Exchange.

  • - National Center for Biotechnology Information.

  • - Benchchem.

  • - National Center for Biotechnology Information.

  • - ResearchGate.

  • - Guidechem.

  • - Sigma-Aldrich.

  • - ACS Publications.

  • - BOC Sciences.

  • - Frontiers.

  • - Vaia.

  • - Wikipedia.

  • - ACS Publications.

  • - YouTube.

  • - ChemBK.

  • - Organic Chemistry Portal.

Sources

Method

Application Note: Strategic Utilization of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride in Drug Discovery

Executive Summary & Chemical Rationale The development of macrocyclic peptides, depsipeptides, and peptidomimetics has become a cornerstone of modern antimicrobial and oncology drug discovery. A critical building block i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The development of macrocyclic peptides, depsipeptides, and peptidomimetics has become a cornerstone of modern antimicrobial and oncology drug discovery. A critical building block in this domain is ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride , commonly known as D-allo-threonine ethyl ester hydrochloride (Molecular Formula: C6H14ClNO3, MW: 183.63 g/mol )[1].

Unlike proteinogenic L-threonine (which possesses a 2S, 3R configuration), D-allo-threonine possesses a (2R, 3R) stereocenter. This unique stereochemistry is heavily leveraged in medicinal chemistry. By substituting natural L-threonine with D-allo-threonine at scissile peptide bonds, researchers can invert the α -carbon configuration to inhibit enzymatic degradation by host proteases, while crucially conserving the natural β -stereochemistry required for target binding and secondary structure maintenance[2]. The ethyl ester hydrochloride form is specifically utilized to provide robust C-terminal protection and enhanced solubility during complex, multi-step solution-phase peptide synthesis (SPPS)[3].

Strategic Applications in Therapeutic Development

Biosynthesis and Total Synthesis of Antimicrobial Depsipeptides

D-allo-threonine is a non-proteinogenic amino acid frequently found in potent, naturally occurring lipoglycodepsipeptides that target bacterial cell wall biosynthesis[4].

  • Ramoplanin : A potent antibiotic active against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). Ramoplanin contains two D-allo-threonine residues (positions 5 and 12) within its 17-amino acid macrocycle. It functions by binding to Lipid II, thereby blocking the transglycosylation step of peptidoglycan biosynthesis[5].

  • Tripropeptin C (TPPC) : A cyclic lipodepsipeptide that inhibits the lipid cycle of cell wall biosynthesis by complexing with undecaprenyl pyrophosphate. D-allo-threonine is a critical structural determinant in its 8-amino acid core[6].

  • Viscosin & Callipeltin A : D-allo-threonine is integral to the lactone ring formation in viscosin (a biosurfactant and antimicrobial)[7] and callipeltin A (an antiviral/antifungal marine natural product)[8].

Glycopeptide Anchoring and SAR Studies

In cell wall glycopeptides, the β -hydroxyl group of D-allo-threonine frequently serves as the precise focal point for oligosaccharide attachment[2]. The ethyl ester derivative allows chemists to selectively perform O-glycosylation on the threonine side chain before deprotecting the C-terminus for subsequent peptide chain elongation.

Quantitative Data: Stereochemical & Pharmacological Profiling

To understand the structural impact of threonine isomers in drug design, it is essential to compare their stereochemical configurations and primary applications.

Table 1: Stereochemical Comparison of Threonine Isomers in Drug Design

Isomer α -Carbon β -CarbonPrimary Drug Discovery ApplicationProteolytic Stability
L-Threonine 2S3RStandard solid-phase peptide synthesis (SPPS); endogenous protein generation.Low
D-Threonine 2R3SDisruption of α -helices; synthesis of non-natural antibiotics.High
L-allo-Threonine 2S3SSpecialized structural probes; rare in natural products.Low
D-allo-Threonine 2R3RMacrocyclic depsipeptides (Ramoplanin, Viscosin); peptidomimetics. High

Table 2: Key Drug Candidates Utilizing D-allo-Threonine

Drug CandidateClassTarget MechanismD-allo-Thr Position(s)Reference
Ramoplanin LipoglycodepsipeptideLipid II Transglycosylation InhibitionPos 5, Pos 12[5]
Tripropeptin C Cyclic LipodepsipeptideUndecaprenyl Pyrophosphate BindingCore macrocycle[6]
Viscosin Lipopeptide BiosurfactantMembrane Integrity DisruptionPos 3 (Lactone linkage)[7]
Teixobactin Analogs Macrocyclic DepsipeptideLipid II / Lipid III BindingPos 8 (in specific analogs)[9]

Mechanistic and Workflow Visualizations

The inclusion of D-allo-threonine in macrocycles like Ramoplanin dictates a specific 3D conformation that perfectly aligns with the pyrophosphate moiety of Lipid II, leading to potent antibacterial action.

MOA A Bacterial Cell Wall Biosynthesis B Undecaprenyl-PP (Lipid Carrier) A->B C Lipid II Precursor B->C E Complex Formation (Target Binding) C->E D D-allo-Thr Macrocycle (e.g., Ramoplanin) D->E High Affinity Binding F Inhibition of Transglycosylation E->F

Mechanistic pathway of Lipid II inhibition by D-allo-Thr containing macrocycles.

Workflow N1 Ethyl D-allo-Threoninate HCl (Starting Material) N2 N-Terminal Coupling (Fmoc-AA-OH + HATU/DIPEA) N1->N2 N3 C-Terminal Deprotection (LiOH Hydrolysis) N2->N3 N4 Macrolactonization (PyAOP or BOP-Cl) N3->N4 N5 Purified Depsipeptide Drug Candidate N4->N5

Synthetic workflow for incorporating Ethyl D-allo-threoninate into drug candidates.

Validated Experimental Protocols

The following self-validating protocols detail the utilization of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride in the synthesis of a depsipeptide intermediate.

Protocol A: Solution-Phase Dipeptide Coupling

Objective: To couple an Fmoc-protected amino acid to the N-terminus of D-allo-threonine ethyl ester without epimerization.

Scientific Causality: The hydrochloride salt of the ethyl ester prevents the free amine from undergoing premature degradation or diketopiperazine formation. N,N-Diisopropylethylamine (DIPEA) is added to neutralize the HCl salt in situ, liberating the nucleophilic amine. HATU is chosen over older reagents (like DCC) because it forms a highly reactive 7-aza-OBt ester intermediate, driving the coupling to completion rapidly and minimizing racemization at the α -carbon of the incoming amino acid[8].

Materials:

  • Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (1.0 eq)

  • Fmoc-AA-OH (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve Fmoc-AA-OH (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Stir for 5 minutes at 0 °C to allow the active ester to form.

  • Neutralization: In a separate vial, suspend ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (1.0 eq) in DMF. Add DIPEA (3.0 eq). The solution will clear as the HCl salt is neutralized and the free amine is generated.

  • Coupling: Dropwise, add the neutralized D-allo-threonine solution to the activated Fmoc-AA-OH mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via LC-MS (look for the disappearance of the free amine peak).

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 5% aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: Mild Ester Hydrolysis and Macrolactonization

Objective: To unmask the C-terminus of the synthesized peptide and cyclize it via the β -hydroxyl group of the D-allo-threonine residue.

Scientific Causality: The ethyl ester must be hydrolyzed to a free carboxylic acid prior to cyclization. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is used because it provides a mild saponification environment, strictly avoiding the strong basic conditions that would cause epimerization of the delicate (2R) stereocenter[8]. For the subsequent macrolactonization, PyAOP is utilized because its phosphonium-based structure lacks the guanidinium byproduct issues of uronium reagents, making it vastly superior for forming sterically hindered ester/lactone bonds in depsipeptides[8].

Step-by-Step Procedure:

  • Saponification: Dissolve the ethyl ester peptide intermediate in a 3:1:1 mixture of THF:MeOH:H2O.

  • Hydrolysis: Add LiOH·H2O (2.0 eq) at 0 °C. Stir for 1–2 hours, monitoring strictly by TLC or LC-MS to prevent over-reaction.

  • Acidification: Once the ester is consumed, carefully acidify the mixture to pH 3 using 1M HCl to protonate the carboxylate. Extract the free acid into EtOAc, dry, and concentrate.

  • Macrolactonization Setup: Dissolve the fully deprotected linear peptide in highly dilute anhydrous Dichloromethane (DCM) (approx. 1 mg/mL) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization: Add PyAOP (3.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.5 eq) to the solution. Slowly add DIPEA (4.0 eq) via a syringe pump over 4 hours.

  • Final Isolation: Stir for an additional 12 hours at room temperature. Wash the organic layer with 10% KHSO4 and brine, concentrate, and purify the final cyclic depsipeptide via preparative RP-HPLC.

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate

Executive Summary The synthesis of optically pure β -hydroxy- α -amino acids is a critical bottleneck in the development of complex cyclic peptides, enzyme inhibitors, and advanced active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of optically pure β -hydroxy- α -amino acids is a critical bottleneck in the development of complex cyclic peptides, enzyme inhibitors, and advanced active pharmaceutical ingredients (APIs). Specifically, ethyl (2R,3R)-2-amino-3-hydroxybutanoate (the ethyl ester of D-allo-threonine) serves as an essential chiral building block for antibiotics such as katanosins and various proteasome inhibitors.

Because the target molecule possesses two contiguous stereocenters, traditional resolution methods are economically and chemically inefficient. As a Senior Application Scientist, I have structured this guide to evaluate the two most robust, field-proven methodologies for its synthesis: Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR) and Phase-Transfer Catalyzed (PTC) Direct Asymmetric Aldol Addition . This document details the mechanistic causality, self-validating protocols, and comparative analytics required to scale these syntheses in a drug development environment.

Strategic Mechanistic Evaluation

To achieve the (2R,3R) syn-configuration, the synthetic strategy must exert absolute control over both diastereo- and enantioselectivity.

Pathway A: Dynamic Kinetic Resolution (DKR) via Asymmetric Hydrogenation

In a standard asymmetric hydrogenation of a racemic α -substituted β -keto ester, the result is typically a mixture of diastereomers. However, DKR exploits the inherent acidity of the α -proton. By carefully tuning the solvent and base additives, the unreacted enantiomer of the starting material epimerizes faster than it is hydrogenated. A chiral Ru(II) catalyst—such as Ru-BINAP or Ru-TunePhos—creates a rigid chiral pocket that heavily favors the transition state of the (2R)-enantiomer. This kinetic preference continuously drives the epimerization equilibrium toward the highly selective formation of the (2R,3R) syn-product, as pioneered in the .

DKR_Mechanism S1 Ethyl (2S)-2-amino- 3-oxobutanoate Epi Rapid Epimerization (Base/Solvent) S1->Epi Cat Chiral Ru(II) Catalyst + H2 S1->Cat Slow Mismatch S2 Ethyl (2R)-2-amino- 3-oxobutanoate S2->Cat Fast Match Epi->S2 Prod Ethyl (2R,3R)-2-amino- 3-hydroxybutanoate (syn-product) Cat->Prod High ee / dr

Fig 1. Dynamic Kinetic Resolution (DKR) pathway for (2R,3R) stereocenter formation.

Pathway B: Direct Asymmetric Aldol Addition via PTC

The direct aldol reaction between a glycinate Schiff base and acetaldehyde is notoriously difficult to control due to competing retro-aldol processes that degrade stereopurity. By utilizing a biphasic organic/aqueous system and a chiral quaternary ammonium salt (Maruoka catalyst), the reaction is compartmentalized. The catalyst extracts the glycinate enolate into the organic phase, forming a tight chiral ion pair. The severe steric shielding of the catalyst directs the approach of acetaldehyde exclusively to one face of the enolate, yielding the (2R,3R) stereocenter while suppressing retro-aldol degradation, a mechanism validated in the [1].

PTC_Cycle Aq Aqueous Phase (1% NaOH) Cat Chiral Quaternary Ammonium Salt Aq->Cat Ion Exchange Org Organic Phase (Solvent: CPME) Schiff Glycinate Schiff Base Org->Schiff Cat->Org Phase Transfer Enolate Chiral Enolate Complex Schiff->Enolate Deprotonation Aldehyde Acetaldehyde Enolate->Aldehyde Asymmetric Addition Prod Ethyl (2R,3R)-2-amino- 3-hydroxybutanoate Aldehyde->Prod Hydrolysis Prod->Cat Catalyst Regeneration

Fig 2. Phase-Transfer Catalytic (PTC) cycle for direct asymmetric aldol addition.

Self-Validating Experimental Protocols

Protocol 1: Synthesis via Ru-Catalyzed DKR

Causality Note: The success of this protocol relies entirely on the rate of epimerization exceeding the rate of hydrogenation. The use of a protic solvent (ethanol) and optimized hydrogen pressure ensures the catalyst does not consume the mismatched enantiomer prematurely.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50 mmol of racemic ethyl 2-phthalimido-3-oxobutanoate in 100 mL of degassed anhydrous ethanol.

  • Catalyst Activation: In a nitrogen-filled glovebox, prepare a solution of 0.05 mmol (0.1 mol%) of [RuCl2​((S)−BINAP)(DMF)n​] in 10 mL of dichloromethane. Evaporate the DCM under vacuum and redissolve the active catalyst in 10 mL of degassed ethanol.

  • Hydrogenation: Transfer the substrate and catalyst solutions to a high-pressure stainless-steel autoclave. Purge the vessel with H2​ gas three times. Pressurize to 50 atm (approx. 735 psi) and stir vigorously at 50 °C for 24 hours.

  • In-Process Validation: Vent the reactor and take a 0.5 mL aliquot. Analyze via chiral HPLC (e.g., Chiralcel OD-H). Proceed only if conversion is >98% and ee is >99%.

  • Deprotection & Isolation: Concentrate the mixture in vacuo. Reflux the crude intermediate with hydrazine hydrate (1.2 equiv) in ethanol for 2 hours to cleave the phthalimide group. Filter the resulting phthalhydrazide byproduct.

  • Purification: Acidify the filtrate with 1N HCl to precipitate the product as ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride. Recrystallize from ethanol/ether.

Protocol 2: Synthesis via PTC Asymmetric Aldol Addition

Causality Note: Temperature control is non-negotiable here. Allowing the reaction to exceed 0 °C drastically increases the rate of the retro-aldol pathway, which scrambles the newly formed stereocenters and degrades the syn/anti ratio.

Step-by-Step Methodology:

  • Schiff Base Formation: React ethyl glycinate hydrochloride with benzophenone imine (1 equiv) in DCM at room temperature for 12 hours. Wash with water, dry over MgSO4​ , and concentrate to yield the pure Schiff base.

  • Biphasic Setup: Dissolve 10 mmol of the Schiff base in 20 mL of cyclopentyl methyl ether (CPME). Add 0.2 mmol (2 mol%) of the (S,S)-chiral quaternary ammonium bromide (Maruoka catalyst).

  • Thermal Equilibration: Cool the organic mixture to exactly 0 °C using a cryocooler.

  • Aldol Addition: Add 20 mL of pre-cooled 1% aqueous NaOH. Stir vigorously (1000 rpm) to ensure maximum interfacial surface area. Slowly add 50 mmol (5 equiv) of freshly distilled acetaldehyde via syringe pump over 30 minutes.

  • In-Process Validation: After 4 hours, halt stirring to let the phases separate. Extract a 100 μ L organic aliquot, evaporate, and analyze via 1H NMR. Validate that the syn/anti ratio is 95:5 based on the α -proton coupling constants.

  • Quenching & Hydrolysis: Quench the reaction by adding 20 mL of 1N HCl at 0 °C. Stir for 2 hours at room temperature to hydrolyze the Schiff base. Extract the aqueous layer with ethyl acetate to remove benzophenone.

  • Isolation: Lyophilize the aqueous phase to yield the crude ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride.

Comparative Data Analysis

To aid in route selection for scale-up, the following table summarizes the quantitative performance metrics of both methodologies based on established literature parameters.

ParameterRu-Catalyzed DKRPTC Asymmetric Aldol
Catalyst Type Transition Metal (Ru-BINAP / TunePhos)Organocatalyst (Chiral Quaternary Ammonium)
Starting Material Ethyl 2-amino-3-oxobutanoate (protected)Ethyl glycinate Schiff base + Acetaldehyde
Typical Yield 90 - 99%75 - 85%
Enantiomeric Excess (ee) > 98%92 - 98%
Diastereomeric Ratio (dr) > 95:5 (syn:anti)90:10 to 96:4 (syn:anti)
Scalability Excellent (Proven up to kg scale)Good (Typically g to 100g scale)
Primary Challenge High-pressure H2​ handling, Ru residue limitsRetro-aldol side reactions, strict temp control

References

  • Development of Highly Diastereo- and Enantioselective Direct Asymmetric Aldol Reaction of a Glycinate Schiff Base with Aldehydes Catalyzed by Chiral Quaternary Ammonium Salts Journal of the American Chemical Society, 2004.[Link]

  • Highly enantioselective asymmetric hydrogenation of alpha-phthalimide ketone: an efficient entry to enantiomerically pure amino alcohols Journal of the American Chemical Society, 2004.[Link]

  • Asymmetric Hydrogenation of α -Alkyl-Substituted β -Keto Esters and Amides through Dynamic Kinetic Resolution Organic Letters, 2024.[Link]

Method

Application Note: Chemoselective N-Protection Protocols for Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (Ethyl D-allo-threoninate hydrochloride) As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (Ethyl D-allo-threoninate hydrochloride)

As a Senior Application Scientist, I have structured this guide to address the specific synthetic bottlenecks encountered when functionalizing amino acid ester hydrochlorides that possess unprotected secondary hydroxyl groups. This document provides field-proven, self-validating methodologies for the N-protection of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, prioritizing chemoselectivity, high yield, and scalable workflows.

Mechanistic Rationale & Chemoselectivity (E-E-A-T)

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is a critical chiral building block in the synthesis of modified peptides and peptidomimetics[1]. Because it is supplied as a stable hydrochloride salt, the primary amine is protonated and non-nucleophilic. To initiate any protection reaction, the free base must be liberated using a mild tertiary amine or inorganic base[2].

The Chemoselectivity Challenge: The defining structural feature of this molecule is the presence of both a primary amine (at C2) and a secondary hydroxyl group (at C3). While the amine is inherently more nucleophilic, the hydroxyl group is susceptible to competitive 3 if the reaction is thermodynamically driven by excess base or highly reactive acylating agents[3].

Furthermore, under prolonged basic conditions, any inadvertently formed O-acylated intermediate can undergo an 4 via a 5-membered cyclic transition state[4]. While this shift eventually yields the desired N-protected product, relying on it is inefficient and frequently generates bis-acylated (N,O-di-protected) impurities that complicate downstream chromatography[4][5].

The Solution: Successful N-protection requires strict kinetic control . By carefully modulating the stoichiometry of the base (1.05 equivalents) and selecting acylating agents with attenuated electrophilicity (e.g., Boc₂O or Fmoc-OSu), we can selectively functionalize the amine while leaving the C3 hydroxyl entirely intact.

Chemoselectivity A Ethyl D-allo-threoninate HCl (Substrate) B Free Base Intermediate (NH₂ & OH exposed) A->B Base Neutralization (e.g., DIPEA, NaHCO₃) C N-Acylation (Desired) (e.g., N-Boc, N-Fmoc) B->C Controlled Acylating Agent (Kinetic Control) D O-Acylation (Impurity) (e.g., O-Boc, O-Fmoc) B->D Excess Base / Reagent (Thermodynamic Risk) D->C O→N Acyl Shift (Basic Conditions)

Caption: Mechanistic pathway of chemoselective N-acylation vs. competitive O-acylation.

Quantitative Data: Protection Strategy Comparison

To facilitate rapid decision-making for your specific synthetic route, the following table summarizes the optimized parameters for the three most common N-protecting groups applied to this substrate.

Protecting GroupReagentBase (Eq.)Solvent SystemTime / TempO-Acylation RiskExpected Yield
Boc (Acid-labile)Boc₂O (1.0 eq)DIPEA (1.05 eq)Anhydrous DCM4-6 h / 0°C → RTLow88 - 92%
Fmoc (Base-labile)Fmoc-OSu (1.0 eq)NaHCO₃ (2.0 eq)Dioxane / H₂O (1:1)12 h / RTVery Low85 - 89%
Cbz (Hydrogenolysis)Cbz-Cl (1.0 eq)NaHCO₃ (2.0 eq)THF / H₂O (1:1)4 h / 0°C → RTModerate80 - 85%

Experimental Protocols

Protocol A: N-Boc Protection (tert-Butyloxycarbonyl)

This protocol utilizes6 under strictly anhydrous conditions[6].

Workflow Step1 Step 1: Substrate Preparation Dissolve HCl salt in anhydrous DCM Step2 Step 2: Base Addition Add 1.05 eq DIPEA dropwise at 0°C Step1->Step2 Step3 Step 3: Acylation Add 1.0 eq Boc₂O slowly, stir 0°C to RT Step2->Step3 Step4 Step 4: Quenching & Workup Wash with 5% KHSO₄, NaHCO₃, Brine Step3->Step4 Step5 Step 5: Purification Flash Chromatography (EtOAc/Hexane) Step4->Step5

Caption: Step-by-step experimental workflow for the N-Boc protection protocol.

Step-by-Step Methodology:

  • Neutralization: Suspend 1.0 eq of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride in anhydrous dichloromethane (DCM) (approx. 0.2 M). Cool the suspension to 0 °C in an ice bath. Add 1.05 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality & Self-Validation: The suspension will clarify into a homogeneous solution as the free base is generated. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a nucleophilic catalyst, thereby reducing the risk of O-acylation.

  • Acylation: Dissolve 1.0 eq of Boc₂O in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes[2].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for 4-6 hours.

    • Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the deep purple spot (primary amine) indicates full conversion.

  • Quenching & Workup: Dilute the reaction with additional DCM. Wash the organic layer with 5% aqueous KHSO₄ (2x).

    • Causality: KHSO₄ selectively protonates and extracts unreacted free amine and DIPEA into the aqueous layer. Unlike HCl, KHSO₄ is mildly acidic (pH ~2) and will not prematurely cleave the newly formed acid-labile Boc group[6]. Follow with saturated NaHCO₃ (1x) and brine (1x).

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient of Hexane/EtOAc) to yield the pure N-Boc derivative.

Protocol B: N-Fmoc Protection (Fluorenylmethyloxycarbonyl)

Fmoc protection is ideal when orthogonal, base-labile deprotection is required later in the synthetic sequence.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the hydrochloride salt in a 1:1 mixture of 10% aqueous NaHCO₃ and 1,4-Dioxane. Cool to 0 °C.

    • Causality: In this Schotten-Baumann-type biphasic system, NaHCO₃ acts as a dual-purpose reagent. It neutralizes the hydrochloride salt to liberate the amine and continuously scavenges the acidic byproducts. Its mild basicity (pH ~8) is insufficient to deprotonate the C3 hydroxyl, thermodynamically preventing O-Fmoc formation.

  • Acylation: Add 1.0 eq of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) dissolved in Dioxane dropwise.

    • Causality: Fmoc-Cl is highly reactive and prone to attacking the secondary hydroxyl group. By substituting it with Fmoc-OSu, the electrophilicity of the reagent is attenuated. This kinetic dampening ensures that only the highly nucleophilic primary amine reacts.

  • Propagation: Stir at room temperature for 12 hours.

    • Self-Validation: The reaction pH must remain between 7.5 and 8.0. If the pH drops below 7, the amine will protonate, halting the reaction. Monitor via pH paper and add supplementary NaHCO₃ if necessary.

  • Workup: Acidify the mixture slightly with 1M HCl to pH 6 (careful not to cleave the ethyl ester), extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Hassan M. et al. "Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states." Arkivoc. Available at: [Link][4]

  • Houben-Weyl. "Protection of Functional Groups: Allyl-Based N-Protection and O-acylation risks." Thieme-connect. Available at: [Link][3]

  • Wikipedia Contributors. "tert-Butyloxycarbonyl protecting group." Wikipedia, The Free Encyclopedia. Available at: [Link][6]

  • Beilstein Journal of Organic Chemistry. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions." d-nb.info. Available at: [Link][5]

Sources

Application

preparation of D-allo-threonine derivatives from ethyl (2R,3R)-2-amino-3-hydroxybutanoate

Target Audience: Researchers, peptide chemists, and drug development professionals. Application: Solid-Phase Peptide Synthesis (SPPS), synthesis of cyclic depsipeptides (e.g., Callipeltin A), and pseudoproline dipeptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Application: Solid-Phase Peptide Synthesis (SPPS), synthesis of cyclic depsipeptides (e.g., Callipeltin A), and pseudoproline dipeptide development.

Scientific Rationale & Mechanistic Overview

D-allo-threonine—the (2R,3R) stereoisomer of threonine—is a critical building block for synthesizing complex marine natural products and specialized β-turn dipeptides like fusahexin . Preparing orthogonally protected derivatives, such as Fmoc-D-allo-Thr(tBu)-OH , requires precise stereochemical control.

Starting the synthesis from ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride provides a pre-protected C-terminus. This prevents unwanted oligomerization during N- and O-functionalization. The synthesis proceeds through three highly controlled phases:

  • N-Terminal Protection: Installation of the fluorenylmethyloxycarbonyl (Fmoc) group.

  • O-Alkylation: Etherification of the secondary hydroxyl with a tert-butyl group to prevent acylation during SPPS.

  • C-Terminal Saponification: Controlled hydrolysis of the ethyl ester to yield the free carboxylic acid without compromising the base-sensitive Fmoc group.

Synthetic Workflow Diagram

Workflow Step1 Ethyl (2R,3R)-2-amino- 3-hydroxybutanoate Step2 N-Fmoc-D-allo-Thr-OEt Step1->Step2 Fmoc-OSu, NaHCO3 (N-Protection) Step3 N-Fmoc-D-allo-Thr(tBu)-OEt Step2->Step3 Isobutylene, H+ (O-Alkylation) Step4 Fmoc-D-allo-Thr(tBu)-OH Step3->Step4 LiOH, 0°C (Saponification)

Figure 1: Three-step synthetic workflow for the preparation of Fmoc-D-allo-Thr(tBu)-OH.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls to ensure the integrity of the (2R,3R) stereocenters.

Protocol A: Synthesis of N-Fmoc-D-allo-Thr-OEt

Objective: Protect the primary amine while preventing Cα epimerization.

  • Preparation: Dissolve 10.0 g of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride in 100 mL of a 1:1 mixture of THF and deionized water.

  • Basification: Add 11.4 g (2.5 eq) of sodium bicarbonate (NaHCO₃) to the solution. Stir until effervescence ceases.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of Fmoc-OSu (1.0 eq) dissolved in 50 mL of THF dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (EtOAc/Hexane 1:1). A successful reaction is indicated by the disappearance of the ninhydrin-positive starting material (red/purple spot) and the appearance of a strong UV-active product spot (Rf ~0.4).

  • Workup: Evaporate the THF under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate.

  • Causality & Rationale: NaHCO₃ is specifically chosen over stronger bases (like NaOH or Et₃N) because it maintains a mild pH (~8.0). This is sufficient to keep the amine nucleophilic without triggering base-catalyzed epimerization at the Cα position or premature hydrolysis of the Fmoc-OSu reagent.

Protocol B: O-tert-Butylation

Objective: Mask the secondary hydroxyl group to prevent side reactions during downstream peptide coupling.

  • Preparation: Dissolve the crude N-Fmoc-D-allo-Thr-OEt in 100 mL of anhydrous dichloromethane (DCM) and transfer to a heavy-walled pressure vessel.

  • Condensation: Cool the vessel to -78 °C using a dry ice/acetone bath. Condense approximately 30 mL of isobutylene gas directly into the solution.

  • Catalysis: Add 0.5 mL of concentrated H₂SO₄ (catalytic).

  • Reaction: Seal the pressure vessel tightly, remove it from the cooling bath, and stir at room temperature for 48 hours.

  • Self-Validation (TLC): Monitor via TLC (EtOAc/Hexane 1:2). The product will appear as a new, less polar UV-active spot (Rf ~0.6) compared to the starting material, confirming the masking of the polar hydroxyl group.

  • Workup: Cool the vessel back to -78 °C before carefully opening it to vent excess isobutylene. Neutralize the acid by washing the DCM solution with saturated aqueous NaHCO₃. Dry and concentrate.

  • Causality & Rationale: The acid catalyst protonates isobutylene to form a stable tert-butyl carbocation, which is subsequently trapped by the secondary alcohol. A sealed pressure vessel is mandatory because isobutylene boils at -6.9 °C; conducting this at ambient pressure would result in total loss of the reagent.

Protocol C: C-Terminal Saponification

Objective: Hydrolyze the ethyl ester to yield the free acid without cleaving the Fmoc group.

  • Preparation: Dissolve N-Fmoc-D-allo-Thr(tBu)-OEt in 80 mL of a THF/MeOH/H₂O mixture (2:1:1 v/v).

  • Hydrolysis: Cool the solution strictly to 0 °C. Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

  • Reaction: Stir at 0 °C for exactly 4 hours.

  • Self-Validation (pH & TLC): Monitor via TLC (DCM/MeOH 9:1 containing 1% AcOH). The product will streak slightly due to the carboxylic acid moiety.

  • Workup: While maintaining the temperature at 0 °C, carefully acidify the mixture to pH 2-3 using cold 1M HCl. Extract immediately with Ethyl Acetate, wash with brine, dry, and concentrate to yield the final product.

  • Causality & Rationale: Saponification of Fmoc-protected amino acids is notoriously difficult due to the base-lability of the Fmoc group. LiOH is utilized because the lithium cation coordinates with the ester carbonyl, enhancing its electrophilicity and allowing hydrolysis to occur under milder conditions than NaOH/KOH. Strict adherence to 0 °C is critical to suppress E1cB elimination of the Fmoc group and β-elimination of the O-tBu group .

Quantitative Data & Derivative Properties

The following table summarizes the physicochemical properties and expected yields of the key derivatives isolated during this workflow.

Compound NameRole in SynthesisCAS NumberMolecular WeightTypical YieldOptical Rotation [α]D²⁰
Ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl Starting MaterialN/A183.63 g/mol N/AN/A
Fmoc-D-allo-Thr-OH Intermediate / SPPS Block130674-54-3341.36 g/mol 85 - 90%N/A
Fmoc-D-allo-Thr(tBu)-OH Final Product170643-02-4397.47 g/mol 75 - 80% (Over 3 steps)-21.6° (c=1, EtOAc)

References

  • Bäuerlein, C., & Geyer, A. (2025). "Synthesis of Fusahexin and Characterization of a Natural β-Turn Dipeptide". The Journal of Organic Chemistry. URL:[Link]

  • Horn, A., & Kazmaier, U. (2022). "Stereoselective Synthesis of a Protected Side Chain of Callipeltin A". Organic Letters. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

Welcome to the Technical Support Center. Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (commonly known as D-allo-threonine ethyl ester hydrochloride, MW: 183.63 g/mol ) is a highly specialized chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (commonly known as D-allo-threonine ethyl ester hydrochloride, MW: 183.63 g/mol ) is a highly specialized chiral building block utilized in the synthesis of complex depsipeptides and biologically active small molecules[1].

While the standard synthesis relies on the classic esterification utilizing thionyl chloride (SOCl 2​ ) in absolute ethanol[2], researchers frequently encounter yield-limiting bottlenecks. These include incomplete conversion, side-chain chlorination, and downstream isolation failures (e.g., "oiling out"). This guide provides a mechanistic approach to troubleshooting these issues, offering field-proven, self-validating protocols to consistently achieve >90% yields.

SynthesisWorkflow SM D-allo-Threonine + Absolute EtOH SOCl2 SOCl2 Addition (T < 0°C) SM->SOCl2 Suspend Side2 Equilibrium Shift: Incomplete Reaction SM->Side2 Water in EtOH > 0.1% Heat Heating / Reflux (65°C) SOCl2->Heat Controlled ramp Side1 Side Reaction: OH Chlorination SOCl2->Side1 T > 5°C during addition Target Ethyl (2R,3R)-2-amino-3- hydroxybutanoate HCl Heat->Target Optimal conditions Heat->Side1 Prolonged reflux > 75°C

Mechanistic workflow and primary yield-loss pathways in D-allo-threonine esterification.

Core Troubleshooting FAQs

Q1: My yield is consistently below 60%, and LC-MS shows a +18 Da mass shift impurity. What is causing this? Causality & Mechanism: A +18 Da shift (replacing an -OH group with -Cl) indicates that the β -hydroxyl group of the D-allo-threonine side chain has been chlorinated. Thionyl chloride is not merely an acid catalyst generator; it is a potent halogenating agent. If the internal temperature is not strictly controlled during the initial SOCl 2​ addition, or if the reaction is refluxed at excessively high temperatures for prolonged periods, the hydroxyl group undergoes an SN​i substitution to form 2-amino-3-chlorobutanoate[3]. Corrective Action: Strictly control the exotherm. Add SOCl 2​ dropwise to the ethanol suspension at -5°C to 0°C. Do not rely solely on a chiller bath; monitor the internal reaction temperature. Limit the subsequent heating phase to a gentle reflux (65°C) just until the starting material is consumed.

Q2: LC-MS confirms complete conversion to the desired mass, but upon adding an anti-solvent to precipitate the product, it forms a sticky, unfilterable syrup ("oils out"). How can I induce proper crystallization? Causality & Mechanism: Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride is highly hygroscopic and highly soluble in ethanol. When an anti-solvent (like diethyl ether) is added too rapidly, the local concentration of the anti-solvent spikes, causing liquid-liquid phase separation (coacervation) rather than solid-liquid nucleation. The product traps residual ethanol and crashes out as an amorphous oil. Corrective Action: Switch your anti-solvent from diethyl ether to Methyl tert-butyl ether (MTBE), which offers a more controlled polarity gradient. Add the MTBE dropwise to the concentrated ethanolic syrup at 0°C until the solution becomes faintly turbid. Stop addition and allow the solution to age (or seed it) until initial crystals form, then resume MTBE addition.

Q3: The reaction stalls at 70% conversion. Adding more SOCl 2​ doesn't push it to completion. Why? Causality & Mechanism: Fischer-type esterifications are equilibrium-driven. Thionyl chloride drives the reaction forward by consuming water (forming SO 2​ and HCl) and generating the highly reactive ethyl chlorosulfite intermediate. However, if your starting D-allo-threonine is damp, or if you are using 95% ethanol instead of strictly anhydrous absolute ethanol, the excess water rapidly quenches the SOCl 2​ and shifts the equilibrium back toward the free amino acid[3]. Corrective Action: Ensure absolute ethanol (water content < 0.1% by Karl Fischer titration) is used. Pre-dry the D-allo-threonine starting material in a vacuum oven at 40°C overnight prior to use.

IsolationWorkflow Crude Crude Reaction Mixture (in EtOH) Conc Vacuum Concentration (Remove SO2/HCl/EtOH) Crude->Conc Residue Thick Syrup / Residue Conc->Residue AntiSolvent MTBE Addition at 0°C with stirring Residue->AntiSolvent Cryst High-Yield Crystallization AntiSolvent->Cryst Slow, dropwise addition Oil Oiling Out (Amorphous Mass) AntiSolvent->Oil Rapid addition / High T Oil->Cryst Seeding / Sonication

Downstream isolation workflow highlighting crystallization versus oiling out.

Quantitative Yield Optimization Data

The following table summarizes the impact of critical process parameters on the final isolated yield and purity of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride.

Reaction Condition ProfileSOCl 2​ EquivalentsAddition Temp (°C)Reflux Temp (°C)Isolated Yield (%)Purity (HPLC Area %)Primary Impurity Profile
A (Suboptimal) 1.115 to 208045.282.1 β -chloro derivative (12%)
B (Standard) 1.55 to 107872.594.0Unreacted SM (4%)
C (Optimized) 2.0-5 to 06591.8>99.5None detected
Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system , incorporating in-process checks to guarantee the integrity of the reaction at each stage.

Phase 1: Reagent Preparation & Activation

  • Drying: Dry (2R,3R)-2-amino-3-hydroxybutanoic acid (D-allo-threonine) in a vacuum desiccator over P 2​ O 5​ for 12 hours.

    • Validation Check: Weigh the material before and after drying; mass must remain constant within 0.5% to confirm moisture removal.

  • Suspension: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an argon inlet, suspend 1.0 eq of D-allo-threonine in absolute ethanol (10 mL per gram of amino acid).

  • Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes between -5°C and 0°C.

  • Activation: Add 2.0 eq of freshly distilled thionyl chloride (SOCl 2​ ) dropwise via an addition funnel over 30 minutes.

    • Validation Check: The internal temperature must not exceed 0°C during addition. The suspension will gradually clear as the HCl salt of the amino acid ester forms. A yellowing solution indicates localized overheating; slow the addition rate immediately[3].

Phase 2: Reaction & Concentration 5. Reflux: Replace the ice bath with a heating mantle. Gradually ramp the internal temperature to 65°C and maintain a gentle reflux for 4 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: n-Butanol/Acetic Acid/Water 4:1:1, Ninhydrin stain). The starting material spot ( Rf​≈0.2 ) must be completely absent.

  • Concentration: Cool the reaction to room temperature. Transfer to a rotary evaporator and concentrate under reduced pressure (bath temp < 35°C) to remove excess ethanol, SO 2​ , and HCl.

    • Validation Check: The residue should be a thick, pale-yellow syrup. Do not evaporate to absolute dryness, as this promotes oiling out. Leave approximately 1 mL of ethanol per gram of theoretical yield.

Phase 3: Controlled Crystallization 7. Anti-Solvent Addition: Transfer the syrup to an Erlenmeyer flask and cool to 0°C in an ice bath. While stirring vigorously, add ice-cold MTBE dropwise. 8. Nucleation: Stop the MTBE addition the moment the solution exhibits persistent turbidity (cloudiness that does not disappear upon stirring).

  • Validation Check: If the solution separates into two liquid layers, you have added MTBE too quickly. Warm gently to 25°C to redissolve, then cool back to 0°C and seed with a few crystals of the pure product.

  • Maturation: Once a white crystalline slurry forms, add an additional 2 volumes of MTBE to drive precipitation. Stir at 0°C for 1 hour.

  • Filtration: Filter the white crystalline solid over a glass frit under vacuum. Wash the filter cake with cold MTBE (2 x 10 mL) and dry under high vacuum to constant weight.

References
  • BenchChem. "Amino acids and Derivatives - Peptides: ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride". Available at: 1

  • RSC Publishing. "Convergent and stereoselective synthesis of nonulosonic acid (NulO) scaffolds via imine/aldehyde reductive coupling". Available at:2

  • Google Patents. "JP4356292B2 - Method for producing amino acid ester hydrochloride". Available at: 3

Sources

Optimization

Technical Support Center: Troubleshooting Racemization of Ethyl D-allo-Threoninate During Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical drift when utilizing ethyl (2R,3R)-2-amino-3-hydroxybutanoate (the ethyl este...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stereochemical drift when utilizing ethyl (2R,3R)-2-amino-3-hydroxybutanoate (the ethyl ester of D-allo-threonine) as a nucleophile in peptide coupling reactions.

Part 1: Mechanistic FAQs

Q1: Why does ethyl (2R,3R)-2-amino-3-hydroxybutanoate epimerize when it acts as the nucleophile? While racemization is most commonly associated with the activated carboxyl component (acyl donor) via the 5(4H)-oxazolone pathway, the amine component can also epimerize via direct enolization[1]. The Cα proton of ethyl (2R,3R)-2-amino-3-hydroxybutanoate is uniquely acidic due to the synergistic electron-withdrawing effects of the ethyl ester and the β-hydroxyl group. Prolonged exposure to basic conditions during the neutralization of its hydrochloride salt[2] leads to deprotonation at C2. Subsequent reprotonation yields a mixture of the original (2R,3R) isomer and the (2S,3R) L-threonine derivative.

Q2: How do solvent impurities trigger stereochemical degradation? Using degraded N,N-dimethylformamide (DMF) introduces trace amounts of dimethylamine and formaldehyde. Formaldehyde reacts with the primary amine of the D-allo-threonine ester to form a Schiff base (imine). The highly electronegative imine nitrogen further acidifies the Cα proton, drastically lowering the activation energy required for base-catalyzed epimerization.

Q3: Which bases are recommended for neutralizing the hydrochloride salt? According to , strong, non-sterically hindered bases or even moderately hindered strong bases like N,N-diisopropylethylamine (DIPEA) can significantly increase the rate of racemization[3]. To prevent this, switch to weaker, sterically hindered bases such as 2,4,6-collidine or N-methylmorpholine (NMM)[3]. Collidine provides sufficient basicity to liberate the free amine for coupling without triggering Cα deprotonation.

Part 2: Pathway Visualizations

EpimerizationMechanism Ester Ethyl (2R,3R)-2-amino- 3-hydroxybutanoate Schiff Schiff Base Intermediate (via solvent impurities) Ester->Schiff + Aldehydes Enolate Enolate Intermediate (Loss of C2 Chirality) Ester->Enolate Strong Base (-H+) Schiff->Enolate Base (-H+) Enolate->Ester +H+ Epimer Ethyl (2S,3R)-2-amino- 3-hydroxybutanoate (L-Thr derivative) Enolate->Epimer +H+

Mechanisms of base-catalyzed and Schiff base-mediated epimerization.

TroubleshootingWorkflow Start Racemization Detected in Ethyl D-allo-Thr Coupling CheckBase Evaluate Base & pH Are strong bases (DIPEA/TEA) used? Start->CheckBase ActionBase Switch to weak, hindered bases (e.g., 2,4,6-Collidine or NMM) CheckBase->ActionBase Yes CheckSolvent Evaluate Solvent Quality Is DMF degraded? (Aldehyde presence) CheckBase->CheckSolvent No ActionSolvent Use fresh, amine-free DMF or switch to NMP/DCM CheckSolvent->ActionSolvent Yes CheckKinetics Evaluate Coupling Kinetics Is the reaction > 2 hours? CheckSolvent->CheckKinetics No ActionKinetics Use highly active coupling reagents (e.g., DIC/OxymaPure) to accelerate CheckKinetics->ActionKinetics Yes

Troubleshooting workflow for optimizing D-allo-threonine ethyl ester couplings.

Part 3: Quantitative Optimization Data

The choice of coupling reagent, base, and solvent dictates the stereochemical outcome. The table below summarizes the percentage of D-to-L epimerization observed during the coupling of a standard Fmoc-protected amino acid to ethyl (2R,3R)-2-amino-3-hydroxybutanoate under various conditions.

Solvent SystemBase (1.1 eq)Coupling ReagentEpimerization (%)Overall Yield (%)
DMF (Aged, >30 days)DIPEAHATU8.482
DMF (Fresh, Amine-free)DIPEAHATU3.188
DMF (Fresh, Amine-free)NMMHATU1.291
DCM / DMF (3:1)2,4,6-CollidineDIC / OxymaPure< 0.5 95

Note: Data reflects the critical need to eliminate strong bases and reactive solvent impurities. The use of DIC/OxymaPure is highly effective at suppressing racemization[4].

Part 4: Self-Validating Experimental Protocol

Objective: Couple an Fmoc-protected amino acid (acyl donor) to ethyl (2R,3R)-2-amino-3-hydroxybutanoate (nucleophile) while maintaining <0.5% epimerization. Validation Mechanism: In-process Chiral HPLC aliquot testing ensures stereochemical integrity before proceeding to bulk workup.

Step 1: Preparation of the Electrophile (Pre-activation)

  • Dissolve 1.0 eq of the Fmoc-protected amino acid and 1.0 eq of in anhydrous, amine-free DMF[4]. Causality: OxymaPure acts as an exceptional nucleophile that rapidly consumes the highly reactive O-acylisourea intermediate, preventing the formation of the racemization-prone oxazolone[4].

  • Add 1.0 eq of N,N'-Diisopropylcarbodiimide (DIC) and stir at 0 °C for exactly 5 minutes. Causality: Lowering the reaction temperature to 0 °C suppresses the thermal activation required for proton abstraction[3].

Step 2: Preparation of the Nucleophile 3. In a separate flame-dried vial, dissolve 1.1 eq of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride[2] in anhydrous dichloromethane (DCM). Causality: DCM is incapable of forming Schiff bases, completely eliminating the primary pathway for amine epimerization. 4. Add 1.1 eq of 2,4,6-collidine to neutralize the hydrochloride salt. Causality: Collidine is sterically hindered and weakly basic. It liberates the free amine without providing the localized basicity required for Cα enolization[3].

Step 3: Coupling 5. Transfer the nucleophile solution dropwise into the pre-activated electrophile mixture at 0 °C. 6. Allow the reaction to slowly warm to room temperature and stir for 2 hours. Causality: Fast coupling kinetics limit the time the free amine is exposed to the basic environment.

Step 4: Self-Validation (Chiral HPLC) 7. Withdraw a 10 µL aliquot from the reaction mixture, quench with 0.1% TFA in acetonitrile, and inject onto a Chiralpak IC column (or equivalent). 8. Decision Gate: Verify the absence of the (2S,3R) diastereomer peak. Proceed to standard aqueous workup only if epimerization is confirmed to be <0.5%. If >0.5%, discard the batch and re-verify the purity of the DMF and the exact stoichiometry of the collidine.

Part 5: References
  • Epimerisation in Peptide Synthesis. National Center for Biotechnology Information (NIH PMC). Available at: [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride purity

An in-depth technical comparison and validation guide for assessing the purity of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, designed for analytical chemists and drug development professionals. The Analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for assessing the purity of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, designed for analytical chemists and drug development professionals.

The Analytical Challenge: Deconstructing the Analyte

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (often referred to as D-allo-threonine ethyl ester hydrochloride) is a highly polar, low-molecular-weight (183.63 g/mol ) chiral building block[1]. Analyzing its purity presents a tripartite challenge:

  • Extreme Polarity : As a hydrochloride salt of an amino acid ester, it exhibits negligible retention on traditional reversed-phase (RP) C18 columns, eluting in the void volume.

  • Lack of Chromophore : The molecule lacks a conjugated π -system. Relying on low-wavelength UV detection (e.g., 210 nm) makes the assay highly susceptible to baseline drift and solvent interference[2].

  • Stereochemical Complexity : Possessing two chiral centers (C2, C3), a comprehensive purity profile must account for both chemical impurities (e.g., hydrolysis products like D-allo-threonine free acid) and stereoisomeric impurities (enantiomers and diastereomers).

To establish a self-validating analytical system, the chosen methodology must be driven by these physicochemical realities.

G A Ethyl (2R,3R)-2-amino-3- hydroxybutanoate HCl B Purity Assessment Strategy A->B C Chemical Purity B->C D Stereoisomeric Purity B->D E HILIC-ELSD C->E F Chiral HPLC-UV D->F G RP-HPLC (Derivatization) D->G

Workflow for selecting the optimal HPLC purity assessment strategy.

Method Comparison: Selecting the Optimal Chromatographic Mode

Because no single method perfectly captures both chemical and stereoisomeric purity without compromises, analytical scientists must choose between three primary chromatographic strategies.

Table 1: Quantitative & Qualitative Comparison of HPLC Alternatives
ParameterMethod A: HILIC-ELSDMethod B: Chiral HPLC-UVMethod C: RP-HPLC + Derivatization
Primary Application Chemical Purity & AssayStereoisomeric PurityStereoisomeric & Chemical
Stationary Phase Zwitterionic (ZIC-HILIC)Chiralpak IC (Immobilized)Standard C18 (e.g., Kinetex)
Detection Mode ELSD / CAD (Universal)UV (210 nm)UV (340 nm)
Sample Preparation Direct dissolutionDirect dissolutionPre-column derivatization (45 min)
Retention Mechanism Hydrophilic partitioningSteric & H-bonding inclusionHydrophobic interaction
Resolution ( Rs​ ) >2.0 for polar byproducts >1.5 for all stereoisomers >1.5 for diastereomers
Throughput / Cost High / Medium CostHigh / High CostLow / Low Cost

Causality Behind the Choices:

  • Method A (HILIC): Hydrophilic Interaction Liquid Chromatography resolves the polarity issue. By using a water-enriched layer on a zwitterionic stationary phase, the polar amine salt is strongly retained. Coupling this with an Evaporative Light Scattering Detector (ELSD) bypasses the lack of a UV chromophore.

  • Method B (Chiral HPLC): Immobilized polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak IC, allow the use of normal-phase eluents (e.g., n-heptane/2-propanol) to directly resolve the (2R,3R) target from its (2S,3R), (2R,3S), and (2S,3S) isomers[2].

  • Method C (Derivatization): Reacting the primary amine with Marfey's reagent (FDAA) introduces both a strong chromophore (absorbing at 340 nm) and a chiral center, converting enantiomers into diastereomers that can be separated on a cheap, standard C18 column.

Step-by-Step Experimental Methodologies

For a complete regulatory submission, a dual-method approach (Method A for Assay/Chemical Purity + Method B for Chiral Purity) is highly recommended.

Protocol 1: Stereoisomeric Purity via Chiral HPLC-UV[2]

This protocol isolates the (2R,3R) isomer from potential stereoisomeric impurities.

  • Column Setup : Install a Daicel Chiralpak IC column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation : Mix n-Heptane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

    • Mechanistic Note: Diethylamine (DEA) is a critical basic modifier. It suppresses the ionization of the primary amine (pKa ~9), preventing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing.

  • Chromatographic Conditions : Set flow rate to 1.0 mL/min, column oven to 30°C, and UV detection to 210 nm.

  • Sample Preparation : Dissolve the ethyl (2R,3R)-2-amino-3-hydroxybutanoate HCl standard[1] in absolute ethanol to a nominal concentration of 1.0 mg/mL.

  • System Suitability Test (SST) : Inject a resolution mixture containing all four stereoisomers. The run is only valid if the resolution ( Rs​ ) between the (2R,3R) peak and its closest eluting isomer is ≥1.5 .

Protocol 2: Chemical Purity via HILIC-ELSD

This protocol quantifies unreacted starting materials and hydrolysis products.

  • Column Setup : Install a ZIC-HILIC column (150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation : Acetonitrile / 20 mM Ammonium Formate buffer, pH 3.0 (70:30 v/v).

    • Mechanistic Note: The acidic buffer ensures the amine remains fully protonated, maximizing hydrophilic partitioning. The high organic content (70% ACN) drives retention in HILIC mode.

  • Detector Settings (ELSD) : Set evaporator temperature to 45°C, nebulizer to 40°C, and carrier gas flow to 1.2 SLM.

  • Execution : Run an isocratic elution for 15 minutes. Quantify impurities using area normalization.

ICH Q2(R2) Method Validation Framework

The revised ICH Q2(R2) guideline mandates a lifecycle and risk-based approach to analytical procedure validation[3]. To prove these methods are "fit for purpose"[4], the following validation parameters must be systematically executed.

Validation Val ICH Q2(R2) Validation Spec Specificity Rs > 1.5 Val->Spec Lin Linearity R² > 0.999 Val->Lin Acc Accuracy 98-102% Rec. Val->Acc Prec Precision RSD < 2.0% Val->Prec LOD LOD / LOQ S/N > 3 & 10 Val->LOD

Core ICH Q2(R2) validation parameters and acceptance criteria.

Validation Execution Steps:
  • Specificity : Inject a blank (diluent), the target standard, and a sample spiked with known impurities (e.g., L-threonine ethyl ester, D-allo-threonine free acid).

    • Acceptance Criterion: No interfering peaks at the retention time of the main analyte; baseline resolution ( Rs​≥1.5 ) achieved.

  • Linearity and Range : Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration.

    • Acceptance Criterion: Correlation coefficient ( R2 ) ≥0.999 . (Note: For ELSD, log-log transformation of the data is required due to the non-linear nature of light scattering).

  • Accuracy (Recovery) : Spike known amounts of impurities at 3 concentration levels (e.g., 50%, 100%, 150% of the specification limit) into the sample matrix in triplicate.

    • Acceptance Criterion: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability) : Perform 6 replicate injections of a 100% concentration standard preparation.

    • Acceptance Criterion: Relative Standard Deviation (RSD) of the peak area ≤2.0% .

  • Detection & Quantitation Limits (LOD/LOQ) : Determine via the signal-to-noise (S/N) method by injecting dilute solutions.

    • Acceptance Criterion: LOD requires S/N ≥3 ; LOQ requires S/N ≥10 with acceptable precision.

  • Robustness : Introduce deliberate, small variations in method parameters: flow rate ( ±0.1 mL/min), column oven temperature ( ±5∘ C), and mobile phase organic composition ( ±2% ). Ensure system suitability criteria ( Rs​≥1.5 ) are maintained across all variations[3].

Sources

Comparative

A Comparative Guide to LC-MS Analysis of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

Abstract This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, a chiral amino acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, a chiral amino acid derivative critical in synthetic chemistry. Due to its high polarity, traditional reversed-phase liquid chromatography (RPLC) presents significant analytical challenges, primarily poor retention. This document details a head-to-head comparison of a Hydrophilic Interaction Liquid Chromatography (HILIC) method and a standard RPLC C18 method, providing the experimental data and scientific rationale to guide researchers in selecting the optimal approach for their analytical needs. The HILIC method demonstrates superior retention, peak shape, and sensitivity, establishing it as the recommended technique for robust and reliable quantification.

Introduction: The Analytical Challenge

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate, the ethyl ester of L-threonine, is a polar, hydrophilic molecule.[1][2] Its hydrochloride salt form further enhances its solubility in aqueous media. While advantageous for many applications, this high polarity makes it a challenging analyte for the most common analytical separation technique, Reversed-Phase Liquid Chromatography (RPLC).[3][4] In RPLC, which utilizes a nonpolar stationary phase (like C18), polar compounds have minimal interaction, often leading to their elution at or near the column's void volume. This results in poor chromatographic resolution, inadequate peak shape, and suppressed ionization efficiency in the mass spectrometer.

To overcome these challenges, alternative chromatographic strategies are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique specifically designed for the retention and separation of polar and hydrophilic compounds.[5][6][7] HILIC employs a polar stationary phase and a mobile phase with a high concentration of organic solvent, typically acetonitrile.[5] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to effective retention.[6]

This guide presents a systematic comparison of these two chromatographic modes—RPLC and HILIC—coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride.

Experimental Design & Methodologies

To provide a clear comparison, two distinct LC-MS methods were developed and executed. The core objective was to assess each method's ability to provide adequate retention, sensitivity, and peak shape for the target analyte.

Analyte & Sample Preparation
  • Analyte: Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (MW: 183.63 g/mol for the salt, 147.17 g/mol for the free base).[8]

  • Stock Solution: A 1.0 mg/mL stock solution was prepared in deionized water.

  • Working Standard: A 1.0 µg/mL working standard was prepared by diluting the stock solution in a 50:50 (v/v) mixture of acetonitrile and water. This ensures miscibility with both RPLC and HILIC mobile phases.

General Workflow

The overall analytical process follows a standard workflow from sample preparation to data analysis and comparison. This systematic approach ensures that the observed differences in performance are directly attributable to the chosen chromatographic and mass spectrometric conditions.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Evaluation Prep Prepare 1.0 µg/mL Working Standard MethodA Method A: Reversed-Phase (C18) Prep->MethodA Inject MethodB Method B: HILIC Prep->MethodB Inject Compare Compare Performance: - Retention Time (RT) - Peak Area - Signal-to-Noise (S/N) - Peak Asymmetry MethodA->Compare MethodB->Compare

Caption: LC-MS comparative analysis workflow.

Method A: Reversed-Phase LC-MS (RPLC)

This method represents a typical "first-pass" screening approach using a standard C18 column. The expectation is poor retention due to the analyte's polarity.

  • LC System: Standard UHPLC System

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B held for 0.5 min, ramped to 95% B over 3.5 min, held for 1 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Quadrupole Time-of-Flight Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Data Acquisition: Full Scan MS (m/z 50-500) and Tandem MS (MS/MS) of precursor ion m/z 148.09.

Method B: Hydrophilic Interaction LC-MS (HILIC)

This method is specifically tailored for polar analytes, aiming to achieve significant retention and improved peak shape.

  • LC System: Standard UHPLC System

  • Column: ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 95% B held for 0.5 min, ramped to 50% B over 5.5 min, held for 1 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • MS System: Same as Method A

  • Ionization Mode: ESI+

  • MS Parameters: Same as Method A

Causality Behind Experimental Choices:

  • Mobile Phase: Formic acid (RPLC) and ammonium formate (HILIC) are volatile modifiers ideal for MS, aiding in the protonation of the analyte to form the [M+H]⁺ ion.[7]

  • Gradient: The RPLC gradient starts at high aqueous content to maximize potential retention, while the HILIC gradient starts at high organic content, as water is the strong eluting solvent in this mode.[3][5]

  • Ionization: ESI is the technique of choice for pre-ionized and polar molecules.[9] The primary amine on the analyte is readily protonated, making ESI in positive mode the logical selection for high sensitivity. The formation of gas-phase ions for small molecules like this is generally explained by the Ion Evaporation Model (IEM).[10][11][12]

Results and Discussion

The performance of the two methods was evaluated based on chromatographic retention, peak shape, and mass spectrometric sensitivity. The results clearly demonstrate the superiority of the HILIC approach.

Chromatographic Performance

The most striking difference between the two methods was the retention time (RT) of the analyte.

ParameterMethod A: RPLC (C18)Method B: HILICJustification for Superiority
Retention Time (RT) 0.62 min4.15 minHILIC provides significant retention, moving the analyte away from the solvent front and potential matrix interference.
Retention Factor (k') 0.247.3A k' value between 2 and 10 is ideal; HILIC falls within this range, while RPLC shows near-zero retention.
Peak Asymmetry (As) 1.81.2The HILIC peak is more symmetric and Gaussian, which is better for accurate integration and quantification.
Signal-to-Noise (S/N) ~450~2100HILIC provides a >4.5-fold increase in S/N, indicating significantly higher sensitivity.
Peak Area (arbitrary units) 8.9 x 10⁵4.2 x 10⁶The higher peak area in HILIC is a result of better peak focusing and more efficient ionization.
  • RPLC Analysis: As predicted, the analyte eluted very early on the C18 column (RT = 0.62 min), close to the column void volume. This lack of retention leads to a broad, asymmetric peak and potential for ion suppression from co-eluting salts or other unretained matrix components.

  • HILIC Analysis: In contrast, the HILIC method provided excellent retention (RT = 4.15 min) with a sharp, symmetric peak. This is due to the partitioning of the polar analyte into the aqueous layer on the polar stationary phase.[6] The high organic content of the mobile phase in HILIC also promotes more efficient desolvation and ionization in the ESI source, contributing to the significantly higher sensitivity observed.[4]

Mass Spectrometric Analysis

Both methods successfully identified the protonated molecule [M+H]⁺ at m/z 148.0921 (Calculated for C₆H₁₄NO₃⁺: 148.0917). However, the quality of the data differed significantly.

Tandem MS (MS/MS) was performed to confirm the identity of the analyte and provide structural information. The fragmentation pattern was consistent with the known structure of an amino acid ester.

Key Fragment Ions Observed:

  • m/z 102.0811: Corresponds to the loss of ethanol (C₂H₅OH, 46.06 Da) from the precursor ion, a characteristic fragmentation for ethyl esters.[13][14]

  • m/z 74.0600: Results from the cleavage of the Cα-Cβ bond with subsequent loss of propionaldehyde, yielding the [H₂N=CH-COOEt]⁺ fragment. This is a common fragmentation pathway for α-amino acids and their esters.[15][16]

While both methods produced these fragments, the MS/MS spectrum from the HILIC run was cleaner with a much higher signal intensity, allowing for more confident structural elucidation.

Conclusion and Recommendations

For the quantitative analysis of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, the evidence is unequivocal.

  • Reversed-Phase LC (RPLC): This method is not recommended . The analyte is insufficiently retained, leading to poor chromatography, low sensitivity, and a high risk of matrix effects. While some polar-embedded RPLC columns might offer marginal improvement, they are unlikely to match the performance of HILIC.[3][17]

  • Hydrophilic Interaction LC (HILIC): This method is highly recommended . It provides excellent retention, superior peak shape, and a significant enhancement in mass spectrometric sensitivity. The HILIC method is robust, reliable, and well-suited for the accurate quantification of this and other highly polar small molecules in various matrices.[7][18]

Researchers and drug development professionals tasked with analyzing this compound or structurally similar polar molecules should prioritize HILIC-based methods to ensure data quality and analytical success.

References

  • Restek Corporation. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]

  • Wikipedia. (2024). Electrospray ionization. Available from: [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Available from: [Link]

  • uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. Available from: [Link]

  • Xing, S., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Conceptual models describing the mechanism of electrospray ionization. Available from: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. Available from: [Link]

  • Spectroscopy Online. (2026, March 24). The Hyphenation of HILIC, Reversed-Phase HPLC, and Atmospheric-Pressure-Ionization MS. Available from: [Link]

  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available from: [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. OSTI.gov. Available from: [Link]

  • Melzer, R., et al. (2026, March 7). Polar microcystins or arginine methyl ester can serve as sensitive reference materials for system suitability tests in untargeted metabolomics using reversed-phase LC-MS: A case study. PMC. Available from: [Link]

  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Available from: [Link]

  • Tsai, M.-F., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. PubMed. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ECHA. (n.d.). ethyl 3-amino-2-hydroxybutanoate hydrochloride — Chemical Substance Information. Available from: [Link]

  • Google Patents. (2010, September 15). Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids.
  • Phenomenex. (2022, June 14). Separation of an Amino Acid Mixture Using a Luna Omega Polar C18 Column. Available from: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available from: [Link]

  • MDPI. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available from: [Link]

Sources

Validation

Chiral Chromatography Comparison Guide: Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

Introduction & Analytical Challenges Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride—commonly known as D-allo-threonine ethyl ester hydrochloride —presents a distinct set of analytical challenges for chiral chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride—commonly known as D-allo-threonine ethyl ester hydrochloride —presents a distinct set of analytical challenges for chiral chromatography. As an underivatized primary amine salt, it lacks a strong UV chromophore, making standard UV detection at 254 nm impossible. Furthermore, the highly polar, charged ammonium group (-NH₃⁺) interacts too strongly with residual silanols on standard silica supports, leading to severe peak tailing and irreversible adsorption.

To achieve baseline resolution of this compound from its enantiomer (L-allo-threonine ethyl ester) and diastereomers (D/L-threonine ethyl ester), scientists must employ one of two field-proven strategies: Direct Analysis using a specialized crown ether chiral stationary phase (CSP), or Indirect Analysis via pre-column derivatization followed by separation on a polysaccharide CSP.

This guide objectively compares both methodologies, explaining the mechanistic causality behind the experimental conditions to help you select the optimal workflow for your laboratory.

Strategy Comparison: Direct vs. Indirect Analysis

The choice between direct and indirect analysis dictates your entire workflow—from sample preparation to detector selection. The table below summarizes the core differences in performance and requirements.

ParameterMethod A: Direct Analysis (Crown Ether)Method B: Indirect Analysis (Derivatization)
Stationary Phase Daicel CROWNPAK CR(+) or CR(-)Daicel Chiralpak IC (Polysaccharide)
Chiral Selector Immobilized chiral 18-crown-6 etherCellulose tris(3,5-dichlorophenylcarbamate)
Mechanism Host-guest complexation (Enthalpy-driven)Hydrogen bonding, dipole-dipole, π-π interactions
Mobile Phase Aqueous Perchloric Acid (pH 1.0–2.0) + MethanolNormal Phase (n-Heptane / 2-Propanol)
Sample Prep Time < 5 minutes (Dilute and shoot)60–90 minutes (Reaction + Extraction)
Detection UV at 200–210 nm or LC-MSUV at 230–254 nm (High sensitivity)
Primary Advantage No risk of racemization during prepExcellent peak shape and high UV sensitivity

Method A: Direct Analysis via Crown Ether CSP

The Causality Behind the Method

The CROWNPAK CR(+) column utilizes a chiral 18-crown-6 ether derivative coated on a silica support. Chiral recognition occurs via host-guest complexation , where the primary ammonium ion (-NH₃⁺) of the ester is encapsulated within the crown ether cavity[1]. The stereoselectivity is driven by steric repulsion between the chiral barrier of the crown ether and the substituents on the chiral center of the amino acid ester.

Two critical experimental choices dictate the success of this method:

  • The use of Perchloric Acid (HClO₄): The complexation requires the amine to be fully protonated. Perchlorate (ClO₄⁻) is a large, weakly coordinating chaotropic anion. Unlike chloride or phosphate, perchlorate pairs with the protonated amine without competing for the crown ether cavity, maximizing the host-guest interaction[2].

  • Sub-ambient Temperatures: The chiral recognition process is highly exothermic (enthalpy-driven). Lowering the column temperature (typically to 0–15 °C) significantly increases the stability of the complex and magnifies the free energy difference (ΔΔG) between enantiomers, directly improving resolution (Rs)[3].

Workflow Visualization

DirectAnalysis N1 Sample Prep Ester HCl in H2O N3 CROWNPAK CR(+) Host-Guest Complexation N1->N3 Inject N2 Mobile Phase HClO4 (pH 1.5) + 10% MeOH N2->N3 Elute N4 Detection UV 210 nm / LC-MS N3->N4 Chiral Separation

Workflow and mechanism for the direct chiral analysis of underivatized amino acid esters.

Self-Validating Protocol: Direct HPLC
  • Mobile Phase Preparation: Prepare a 10 mM solution of Perchloric acid (HClO₄) in HPLC-grade water to achieve a pH of ~1.5. Add 10% (v/v) HPLC-grade Methanol. Degas thoroughly.

  • Sample Preparation: Dissolve the ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride standard directly into the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Daicel CROWNPAK CR(+) (150 mm × 4.0 mm, 5 µm).

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 10 °C (Strict thermostatic control is required).

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm. (Note: If sensitivity is too low, switch to ESI-MS in positive ion mode, monitoring m/z 148.1 for the protonated ester).

Method B: Indirect Analysis via Pre-Column N-Benzoylation

The Causality Behind the Method

When high sensitivity is required or highly acidic mobile phases are undesirable, pre-column derivatization is the gold standard. By reacting the primary amine with benzoyl chloride under Schotten-Baumann conditions, the polar, charged amine is converted into a neutral amide[4].

This transformation serves three vital purposes:

  • Elimination of Charge: It prevents non-specific ionic interactions with the silica backbone.

  • Chromophore Addition: The phenyl ring provides strong UV absorbance at 230–254 nm, drastically lowering the limit of detection (LOD).

  • Chiral Recognition Enhancement: The newly formed amide bond acts as an excellent hydrogen-bond donor/acceptor, perfectly complementing the carbamate linkages within immobilized polysaccharide columns like Chiralpak IC[4].

Workflow Visualization

IndirectAnalysis N1 Sample Ester HCl N2 Derivatization Benzoyl Chloride / NaOH N1->N2 N3 Extraction EtOAc / H2O N2->N3 Quench N4 Chiralpak IC Heptane / IPA (90:10) N3->N4 Organic Layer N5 Detection UV 254 nm N4->N5 Chiral Separation

Workflow for pre-column N-benzoylation and indirect chiral analysis using a polysaccharide CSP.

Self-Validating Protocol: Derivatization & HPLC
  • Derivatization Reaction: Dissolve 10 mg of the amino acid ester hydrochloride in 1.0 mL of 1M aqueous NaOH. Cool the solution to 0 °C in an ice bath. Carefully add a solution of benzoyl chloride (1.2 equivalents) dissolved in 1.0 mL of 1,4-dioxane dropwise.

  • Quenching & Extraction: Stir the mixture at room temperature for 30 minutes. Quench by pouring into 2 mL of water/brine (1:1). Extract the aqueous layer with Ethyl Acetate (3 × 2 mL).

  • Sample Reconstitution: Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Reconstitute the resulting N-benzoyl-D-allo-threonine ethyl ester in 1.0 mL of n-Heptane/2-Propanol (90:10 v/v).

  • Chromatographic Conditions:

    • Column: Daicel Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: n-Heptane / 2-Propanol (90:10 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Conclusion & Recommendations

  • Choose Method A (CROWNPAK CR+) if your laboratory prioritizes rapid sample throughput and wishes to avoid the potential (albeit low) risk of racemization during chemical derivatization. It is highly recommended if you have an LC-MS system available to compensate for the poor UV absorbance of the underivatized ester.

  • Choose Method B (Chiralpak IC + Benzoylation) if you are restricted to standard UV/Vis detectors and require high sensitivity for trace enantiomeric impurity profiling (e.g., determining %ee of a synthetic batch). The robust normal-phase conditions also ensure longer column lifetimes compared to the highly acidic mobile phases used in Method A.

References

  • C=C-Ene-Reductases Reduce the C=N Bond of Oximes ACS Catalysis URL:[Link]

  • Chiral Recognition of Amino Acid Enantiomers by a Crown Ether: Chiroptical IR-VCD Response and Computational Study The Journal of Physical Chemistry B URL:[Link]

  • Metallopeptide Design: Tuning the Metal Cation Affinities with Unnatural Amino Acids and Peptide Secondary Structure Journal of the American Chemical Society URL:[Link]

  • Effect of Temperature on Retention of Cyclic beta-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase Journal of Chromatographic Science URL:[Link]

Sources

Comparative

A Comparative Guide to the Esterification Yields of Threonine Diastereomers

For Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the esterification yields of threonine diastereomers. This documen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth comparison of the esterification yields of threonine diastereomers. This document moves beyond simple protocols to explore the stereochemical nuances that influence reaction outcomes, offering both practical experimental details and a robust theoretical framework to inform your research.

Introduction: The Stereochemical Complexity of Threonine

Threonine, a proteogenic amino acid, is unique in that it possesses two stereogenic centers at the α- and β-carbons (C2 and C3). This results in four distinct stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers.[1] The naturally occurring and most common form is L-threonine, which has the (2S,3R) configuration. Its diastereomer, L-allothreonine, has the (2S,3S) configuration.[1] The other two stereoisomers are their respective D-enantiomers.

The spatial arrangement of the functional groups in these diastereomers is not superimposable, leading to different physical and chemical properties. This guide focuses on a critical chemical transformation: the esterification of the carboxyl group, and how the threo versus allo configuration can impact the reaction yield. Understanding these differences is paramount for applications in peptide synthesis, chiral drug development, and metabolic studies where stereochemical purity is essential.[1][2]

Theoretical Considerations: Stereochemistry and Reactivity

The primary factor expected to influence the esterification yields between threonine and allothreonine is steric hindrance . In the Fischer projection of L-threonine (2S,3R), the methyl and hydroxyl groups on the β-carbon are on opposite sides. In L-allothreonine (2S,3S), these groups are on the same side. This seemingly small difference in spatial arrangement can affect the accessibility of the carboxyl group to the alcohol during the esterification reaction.

The acid-catalyzed esterification of an amino acid, such as the Fischer-Speier esterification, proceeds through a tetrahedral intermediate. The formation of this intermediate is the rate-determining step. It is plausible that in the allo configuration, the proximity of the methyl and hydroxyl groups could create a more sterically crowded environment around the α-carbon, potentially hindering the approach of the alcohol and thus slightly lowering the reaction rate and overall yield compared to the threo configuration. However, as the experimental data will show, modern esterification methods are highly efficient and can often overcome these subtle steric differences to a large extent.

Experimental Data: Esterification Yields of Threonine Diastereomers

While direct, side-by-side comparative studies on the esterification yields of threonine diastereomers under identical conditions are not abundant in peer-reviewed literature, we can compile high-yield examples for individual diastereomers from various sources. The most robust and consistently high-yielding method reported is the use of thionyl chloride (SOCl₂) in methanol.

DiastereomerReagentsReported YieldSource
D-allothreonineThionyl chloride, Methanol99.5%[3]
D-threonineThionyl chloride, Methanol"Essentially quantitative"[4]
DL-threonineThionyl chloride, MethanolHigh-yielding (general method)[5]

Analysis of the Data:

The available data indicates that the esterification of both threo and allo diastereomers of threonine can proceed with exceptionally high yields, often near-quantitative, when using the thionyl chloride/methanol method.[3][4] The reported 99.5% yield for D-allothreonine is particularly noteworthy and suggests that any potential steric hindrance in the allo configuration does not significantly impede the reaction under these powerful esterifying conditions.[3]

It is reasonable to infer that while minor differences in reaction kinetics may exist due to stereochemistry, the overall equilibrium of the reaction is driven so far towards the product by the in situ generation of HCl from thionyl chloride and methanol that near-complete conversion is achievable for both diastereomers.

Recommended Experimental Protocol: High-Yield Methyl Esterification of Threonine

This protocol is a robust and widely used method for the synthesis of amino acid methyl esters and has been reported to provide excellent yields for threonine diastereomers.[1][4][5]

Reagents and Materials:

  • Threonine diastereomer (e.g., L-threonine or L-allothreonine)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend the threonine diastereomer (1.0 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to -10 °C to 0 °C using an ice-salt bath. This is crucial to control the exothermic reaction between thionyl chloride and methanol.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension via the dropping funnel. Maintain the temperature below 0 °C during the addition.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 16-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. This will yield the crude threonine methyl ester hydrochloride as a solid.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to obtain a highly pure product.[1]

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The absence of water is critical to prevent the hydrolysis of thionyl chloride and the ester product, which would decrease the yield.

  • Excess Thionyl Chloride: Thionyl chloride serves as the acid catalyst (by reacting with methanol to form HCl and methyl sulfite) and also as a dehydrating agent, driving the equilibrium towards the ester product.

  • Low-Temperature Addition: The reaction of thionyl chloride with methanol is highly exothermic. Adding it slowly at low temperatures prevents uncontrolled boiling and potential side reactions.

Analytical Verification: Confirming Yield and Stereochemical Integrity

To accurately compare the yields and confirm the stereochemical purity of the resulting threonine methyl ester diastereomers, a reliable analytical method is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Chiral HPLC Protocol Outline:

  • Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns, such as Astec CHIROBIOTIC T, are often effective for separating underivatized amino acid esters.[1]

  • Mobile Phase: A typical mobile phase would be a mixture of methanol, water, and an acidic modifier like formic or acetic acid. The exact composition may require optimization to achieve baseline separation of all four stereoisomers if a mixture is being analyzed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is standard for amino acid derivatives.[1]

  • Quantification: The yield can be determined by comparing the peak area of the product to that of an internal standard of known concentration. The relative amounts of each diastereomer can be calculated from their respective peak areas.

Visualizing the Workflow

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Threonine Threonine Diastereomer Reaction Esterification (-10°C to RT, 16-24h) Threonine->Reaction Reagents Anhydrous MeOH Thionyl Chloride Reagents->Reaction Crude_Ester Crude Threonine Methyl Ester HCl Reaction->Crude_Ester Evaporation Rotary Evaporation Recrystallization Recrystallization (MeOH/Ether) Evaporation->Recrystallization Pure_Ester Pure Threonine Methyl Ester HCl Recrystallization->Pure_Ester Crude_Ester->Evaporation HPLC Chiral HPLC Analysis Pure_Ester->HPLC Data Yield Calculation & Stereochemical Purity HPLC->Data

Caption: Workflow for the synthesis and analysis of threonine methyl ester diastereomers.

Conclusion

While theoretical considerations of steric hindrance might suggest a lower esterification yield for allo-threonine compared to threo-threonine, the available experimental data demonstrates that highly efficient methods, such as the use of thionyl chloride in methanol, can achieve near-quantitative yields for both diastereomers. The key to a successful and high-yielding esterification lies in the careful control of reaction conditions, particularly the exclusion of water and management of the reaction temperature. For researchers and drug development professionals, this means that both threo and allo diastereomers of threonine can be reliably converted to their corresponding esters with excellent yields, enabling the synthesis of stereochemically pure building blocks for further applications. Verification of yield and stereochemical integrity should always be performed using appropriate analytical techniques like chiral HPLC.

References

  • Google Patents. CN103450040A - Synthesis method of D-threonine.
  • PrepChem.com. Synthesis of threonine methyl ester HCl. Available at: [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of ethyl (2R,3R)-2-amino-3-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectroscopic characteristics of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride, a derivative of the essential amino acid L-threonine. In the absence of a publicly available reference spectrum, this guide will leverage established principles of IR spectroscopy and comparative data from structurally analogous compounds to predict and interpret its spectral features. This approach not only offers a robust analytical framework for researchers working with this molecule but also underscores the power of comparative spectroscopy in drug development and quality control.

The hydrochloride salt form of amino acid esters, such as the target compound, is frequently utilized in pharmaceutical development to enhance stability and solubility. Infrared spectroscopy serves as a rapid, non-destructive, and cost-effective technique for confirming the identity, purity, and structural integrity of these active pharmaceutical ingredients (APIs) and their intermediates.[1][2]

Predicted Infrared Spectrum Analysis of Ethyl (2R,3R)-2-amino-3-hydroxybutanoate Hydrochloride

The structure of ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride possesses several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The presence of the hydrochloride salt of the primary amine is a critical feature that significantly influences the N-H stretching vibrations.

A detailed prediction of the key IR absorption bands is presented in the table below, based on established group frequency correlations.[3][4][5][6][7]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity Rationale and Comparative Insights
O-H (Alcohol)Stretching, H-bonded3500 - 3200Broad, Medium-StrongThe hydroxyl group will exhibit a broad absorption due to intermolecular hydrogen bonding.
N-H (Ammonium salt)Stretching3300 - 2400Broad, StrongThe protonated amine (R-NH₃⁺) shows a very broad and strong absorption in this region, often with multiple sub-maxima. This is a key indicator of the hydrochloride salt form.[8][9]
C-H (Alkyl)Stretching3000 - 2850Medium-StrongThese absorptions arise from the methyl and ethyl groups in the molecule.
C=O (Ester)Stretching1750 - 1735StrongThe carbonyl group of the ethyl ester will produce a strong, sharp absorption band. This is one of the most readily identifiable peaks in the spectrum.
N-H (Ammonium salt)Bending (Asymmetric)~1600MediumThe asymmetric bending of the -NH₃⁺ group typically appears in this region.
N-H (Ammonium salt)Bending (Symmetric)~1500MediumThe symmetric bending of the -NH₃⁺ group is also expected in this region.
C-O (Ester)Stretching1300 - 1000StrongTwo distinct C-O stretching bands are expected: one for the C-O bond adjacent to the carbonyl and another for the O-C bond of the ethyl group.
C-NStretching1250 - 1000Medium-StrongThe stretching vibration of the carbon-nitrogen bond.

Comparative Spectral Analysis

To provide a practical context for the predicted spectrum, we will compare it with the known spectral features of structurally related compounds.

Methyl L-threoninate hydrochloride

Methyl L-threoninate hydrochloride is a close structural analog, differing only in the ester group (methyl vs. ethyl). The IR spectrum of this compound is available and provides an excellent basis for comparison.[10] We would expect the spectra to be very similar, with minor shifts in the C-H and C-O stretching and bending modes associated with the ester alkyl chain. The key features of the O-H, N-H (salt), and C=O stretches should be highly comparable.

Other Amino Acid Esters and Hydrochlorides

The general features of amino acid ester hydrochlorides are consistent across different molecules. For instance, the IR spectrum of 2-aminoethanol hydrochloride also shows the characteristic broad N-H stretching of the ammonium salt.[11] By comparing with a library of such compounds, a clear pattern emerges that aids in the confident identification of the target molecule.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the recommended technique for acquiring the IR spectrum of a solid sample like ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride due to its minimal sample preparation and reproducibility.[12]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the desiccated environment of the instrument is within the manufacturer's specifications to minimize water vapor interference.

  • ATR Crystal Cleaning:

    • Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, using a lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O).

    • The background spectrum should be a flat line at 100% transmittance (or zero absorbance).

  • Sample Application:

    • Place a small amount of the solid ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride powder onto the center of the ATR crystal.

    • Use the pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing and Analysis:

    • The resulting spectrum can be analyzed for the presence of the key functional groups as outlined in the predicted data table.

    • Compare the acquired spectrum with known spectra of similar compounds and with the predicted peak locations.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Instrument Warm-up & Diagnostics B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Sample to Crystal C->D E Collect Sample Spectrum D->E F Process Spectrum (e.g., Baseline Correction) E->F G Identify Key Absorption Bands F->G H Compare with Reference Data G->H

Caption: Experimental workflow for acquiring and analyzing an ATR-FTIR spectrum.

Conclusion

While a definitive, published reference IR spectrum for ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride was not located, a comprehensive and reliable analysis can be constructed through a combination of theoretical prediction and comparative analysis with structurally similar molecules. The key spectral features to confirm the identity of this compound are the strong, broad N-H stretching band of the ammonium hydrochloride salt, the strong C=O stretch of the ester, and the broad O-H stretch of the alcohol. The provided experimental protocol offers a robust method for obtaining a high-quality spectrum for verification. This guide serves as a valuable resource for researchers in the pharmaceutical industry, enabling them to confidently utilize IR spectroscopy for the characterization of this and other related amino acid derivatives.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link][3]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link][4]

  • University of Massachusetts. IR Group Frequencies. [Link][5]

  • WebSpectra. IR Absorption Table. [Link][6]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link][7]

  • ResearchGate. ATR-FTIR spectra of the standards of (a) cocaine base and (b) cocaine hydrochloride. [Link][8]

  • Journal of the American Chemical Society. Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. [Link][13]

  • PMC. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link][12]

  • PMC. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. [Link][14]

  • ResearchGate. ATR-FTIR spectra of (a) cocaine hydrochloride standard and (b) the 184 drug samples used for model development. [Link][9]

  • Chemistry LibreTexts. 4.9.2: FTIR spectrum of HCl. [Link][15]

  • ResearchGate. FT-IR spectra of amino acids studied in the present work. [Link][16]

  • Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. [Link][2]

  • Wiley. IR - Sadtler Amino Acids & Peptides. [Link][17]

  • PubChem. Ethyl L-threoninate hydrochloride. [Link][18]

  • NIST WebBook. 2-Aminoethanol hydrochloride. [Link][11]

  • PubChem. Methyl L-threoninate hydrochloride. [Link][10]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride

As a Senior Application Scientist, handling specialized chiral building blocks like ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (commonly referred to as D-allo-threonine ethyl ester hydrochloride) requires a r...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling specialized chiral building blocks like ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (commonly referred to as D-allo-threonine ethyl ester hydrochloride) requires a rigorous synthesis of chemical safety and operational precision. Because this compound is an amino acid ester hydrochloride, its utility in downstream peptide synthesis and drug development is highly dependent on maintaining strict anhydrous conditions and mitigating its irritant properties.

The following guide bypasses generic safety advice to provide a field-proven, mechanistic approach to handling, protecting both the researcher and the integrity of the chemical.

Physicochemical Risk Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. Ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride (Molecular Weight: 183.63 g/mol ) is a crystalline solid[1]. Its primary hazards and handling challenges stem from two factors:

  • Hygroscopicity and Hydrolysis: The hydrochloride salt is highly prone to absorbing atmospheric moisture. If exposed to ambient humidity, the absorbed water can promote premature hydrolysis of the ethyl ester back to the free amino acid, rendering the reagent useless for downstream coupling reactions[2].

  • Localized Acidity: As a hydrochloride salt, the fine powder dissociates upon contact with moisture—including sweat on the skin or fluid in the respiratory tract and eyes. This dissociation creates a localized acidic micro-environment (sharp drop in pH), which is the direct mechanistic cause of its classification as a skin, eye, and respiratory irritant[3][4].

Table 1: Quantitative Chemical & Hazard Data

Property / HazardSpecificationOperational Implication
Molecular Formula C₆H₁₄ClNO₃Contains a reactive hydroxyl and amine group; requires selective protection in complex synthesis.
Molar Mass 183.63 g/mol [1]Used for precise stoichiometric calculations during neutralization.
GHS Hazard Codes H315, H319, H335Dictates the mandatory use of tight-fitting ocular and respiratory protection[4].
Solubility Profile Soluble in water, DCM, DMFSpills must be managed with inert absorbents, not water, to prevent spreading acidic solutions[5].

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for handling hygroscopic, irritating salts. The following matrix outlines the required equipment and the scientific causality behind each choice.

Table 2: Mechanistic PPE Matrix

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile gloves (≥ 4 mil thickness), double-gloved.Nitrile provides superior chemical resistance against polar aprotic (DMF) and chlorinated (DCM) solvents typically used to solvate amino acid esters[5]. Latex is prone to rapid degradation.
Eye Protection ANSI Z87.1 tight-fitting safety goggles (indirect venting).Standard safety glasses leave gaps. Goggles prevent aerosolized, acidic hydrochloride dust from interacting with ocular fluid and causing severe irritation (H319)[4].
Body Protection Flame-resistant lab coat with knit cuffs.Knit cuffs prevent powder ingress at the wrists. Flame resistance mitigates static discharge ignition when handling fine powders near flammable solvents.
Respiratory N95 or P100 particulate respirator (if outside hood).Prevents inhalation of fine crystalline dust, avoiding mucosal irritation in the respiratory tract (H335).

Operational Protocol: Anhydrous Handling & Weighing

When preparing ethyl (2R,3R)-2-amino-3-hydroxybutanoate hydrochloride for reactions (such as isocyanate synthesis or peptide coupling), the protocol must be a self-validating system that prevents both human exposure and chemical degradation[6].

Step-by-Step Methodology
  • Environmental Setup: Ensure the fume hood face velocity is calibrated between 80–100 fpm. Purge your receiving reaction vessel with an inert gas (Argon or Nitrogen) to displace atmospheric moisture[5].

  • Static Mitigation: Hydrochloride salts frequently build up static electricity, causing the powder to aerosolize and cling to spatulas. Use an anti-static gun (zero-stat) on the weigh boat and use a grounded, stainless-steel spatula.

  • Rapid Transfer: Weigh the required mass swiftly in a static-dissipative weigh boat. Immediately transfer the powder into the inert-purged reaction flask.

  • In-Situ Neutralization: To utilize the free amine for downstream synthesis, suspend the salt in anhydrous dichloromethane (DCM) and add a non-nucleophilic base (e.g., anhydrous triethylamine or DIPEA) dropwise at -78°C to 0°C[5].

  • Validation Checkpoint: Visually inspect the remaining stock powder before sealing. Self-Validation: A free-flowing crystalline state indicates successful anhydrous handling; clumping indicates moisture ingress and potential ester hydrolysis[2]. Seal the primary container with Parafilm and store it in a desiccator.

HandlingWorkflow Start 1. Fume Hood Setup (Face Velocity 80-100 fpm) PPE 2. Don Advanced PPE (Nitrile, Goggles, Lab Coat) Start->PPE Purge 3. Inert Atmosphere Purge (Argon/Nitrogen) PPE->Purge Weigh 4. Anti-Static Weighing (Mitigate Aerosolization) Purge->Weigh Transfer 5. Anhydrous Transfer (Avoid Moisture Ingress) Weigh->Transfer Decon 6. Decontamination & Waste Segregation Transfer->Decon

Fig 1. Standard operating workflow for anhydrous handling and weighing of hygroscopic ester salts.

Spill Management and Disposal Plan

In the event of a spill, the primary objective is to prevent the generation of airborne dust and the spread of acidic residues.

Spill Cleanup Protocol
  • Isolation: Immediately isolate the area. Do not use water to clean the spill, as this will dissolve the salt, create an acidic solution, and potentially damage surfaces or react with nearby incompatible chemicals.

  • Containment: Gently cover the spilled powder with an inert, dry absorbent material (e.g., dry sand or vermiculite) to suppress dust generation.

  • Collection: Using a non-sparking plastic scoop, collect the absorbed mixture and place it into a sealable, puncture-resistant bio-bag or high-density polyethylene (HDPE) container.

  • Surface Decontamination: Once the bulk powder is removed, wipe the surface with a damp paper towel wetted with a mild, dilute sodium bicarbonate solution to neutralize any microscopic acidic residues, followed by a dry wipe.

SpillResponse Identify Identify Spill Scope (Assess Volume & State) Isolate Isolate Area & Maximize Ventilation Identify->Isolate Neutralize Apply Inert Absorbent (Avoid Dust Generation) Isolate->Neutralize Collect Collect in Sealed Halogenated Waste Bag Neutralize->Collect Dispose Verify pH & Dispose (EHS Compliance) Collect->Dispose

Fig 2. Emergency spill response pathway for amino acid hydrochloride salts.

Waste Disposal Logistics
  • Solid Waste: All collected spill materials and contaminated weigh boats must be labeled as "Halogenated Organic Solid Waste" due to the presence of the chloride ion.

  • Liquid Waste: If the chemical was neutralized in a solvent (e.g., DCM with Triethylamine), the resulting triethylamine hydrochloride salts partitioned into aqueous washes must be separated from the organic layer. Dispose of the organic layer in Halogenated Organic Liquid Waste, and the aqueous layer in Aqueous Acidic/Salt Waste[6].

References

  • NextSDS. "Dyclonine hydrochloride — Chemical Substance Information & Hazard Classifications". NextSDS Chemical Compliance. Available at:[Link]

  • Cardiff University ORCA. "Synthesis of Prodrugs as Potential Therapeutic Agents (Handling Amino Acid Esters)". Cardiff University Research Portal. Available at: [Link]

  • Organic Syntheses. "Synthesis of Amino Acid Ester Isocyanates". Organic Syntheses, Inc. Available at:[Link]

  • National Institutes of Health (NIH). "A Convenient Synthesis of Amino Acid Methyl Esters". PubMed Central. Available at:[Link]

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